Isodihydrofutoquinol B
Descripción
Propiedades
IUPAC Name |
4-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOHLDSEWHACKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660095 | |
| Record name | 4-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62499-71-2 | |
| Record name | 4-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isodihydrofutoquinol B: A Core Chemical and Biological Profile for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Isodihydrofutoquinol B, a lignan-class natural product, has garnered attention within the scientific community for its potential therapeutic applications, particularly in the realm of neuroprotection. This technical guide provides a comprehensive overview of its fundamental chemical properties, a detailed methodology for its isolation and characterization, and an exploration of its biological activities, with a focus on its neuroprotective mechanisms.
Core Chemical Properties
This compound is a complex organic molecule with the molecular formula C21H24O5. Its chemical and physical properties are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value |
| Molecular Formula | C21H24O5 |
| Molecular Weight | 356.41 g/mol |
| CAS Number | 62499-71-2 |
| Class | Lignan |
| Physical Description | Oil |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, and Acetone. |
| Source | Isolated from plants of the Piper genus, such as Piper kadsura and Piper schmidtii. |
Experimental Protocols
Isolation and Purification of this compound from Piper kadsura
The following protocol outlines a representative method for the isolation and purification of this compound from the stems of Piper kadsura. This procedure is based on established phytochemical extraction and chromatography techniques for lignans.
1. Plant Material Collection and Preparation:
-
Collect fresh stems of Piper kadsura.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried stems into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with methanol (B129727) (e.g., 5 L) at room temperature for 72 hours, with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the maceration process twice more with fresh methanol to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
3. Fractionation:
-
Suspend the crude methanolic extract in distilled water (e.g., 1 L) and perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
First, partition the aqueous suspension with n-hexane (3 x 1 L) to remove nonpolar constituents.
-
Next, partition the remaining aqueous layer with chloroform (3 x 1 L). This compound is expected to be present in the chloroform fraction.
-
Separate and concentrate the chloroform fraction using a rotary evaporator.
4. Chromatographic Purification:
-
Subject the concentrated chloroform fraction to column chromatography on a silica (B1680970) gel (100-200 mesh) column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions (e.g., 20 mL each) and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualization under UV light (254 nm).
-
Combine fractions showing similar TLC profiles, which are indicative of the presence of lignans.
-
Further purify the combined fractions containing this compound using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase consisting of a gradient of methanol and water.
Structural Characterization
The definitive identification of this compound is achieved through a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a purified sample of the isolated compound in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire 1H NMR and 13C NMR spectra to determine the proton and carbon framework of the molecule.
-
Employ 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity of atoms within the molecule and confirm the structure of this compound.
2. Mass Spectrometry (MS):
-
Obtain the high-resolution mass spectrum (HR-MS) of the purified compound to determine its exact molecular weight and confirm the molecular formula (C21H24O5).
Neuroprotective Signaling Pathway
This compound has demonstrated neuroprotective effects, particularly against amyloid-beta (Aβ)-induced neuronal damage, a hallmark of Alzheimer's disease. While the precise molecular targets are still under investigation, evidence suggests that its mechanism of action involves the modulation of key signaling pathways related to oxidative stress and inflammation. A plausible signaling pathway is depicted below.
Caption: Proposed neuroprotective mechanism of this compound.
This diagram illustrates that amyloid-beta peptides can induce the production of reactive oxygen species (ROS), leading to the activation of the p38 mitogen-activated protein kinase (p38 MAPK) pathway. The activation of p38 MAPK is a critical step in the signaling cascade that ultimately results in neuronal apoptosis (programmed cell death). This compound is hypothesized to exert its neuroprotective effect by inhibiting the p38 MAPK pathway, thereby blocking the downstream apoptotic signaling and promoting neuronal survival. This inhibitory action helps to mitigate the neurotoxic effects of amyloid-beta.
Isodihydrofutoquinol B: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodihydrofutoquinol B is a naturally occurring lignan (B3055560) isolated from the stems of plants such as Piper kadsura.[1][2] As a member of the furanolignan class of compounds, it has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its neuroprotective effects and potential anti-inflammatory and cytotoxic activities. Detailed experimental protocols, quantitative data from related compounds, and graphical representations of key pathways and workflows are presented to facilitate further research and drug development efforts.
Neuroprotective Activity
This compound has demonstrated neuroprotective effects against amyloid-beta (Aβ₂₅₋₃₅)-induced damage in PC12 cells, a well-established in vitro model for Alzheimer's disease research.[2] The compound exhibits this protective activity with reported EC₅₀ values ranging from 3.06 to 29.3 μM.[2]
Experimental Protocol: Neuroprotective Effect on Aβ₂₅₋₃₅-Induced PC12 Cell Damage
This protocol outlines the key steps to assess the neuroprotective activity of this compound.
1. Cell Culture and Treatment:
-
PC12 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are seeded in 96-well plates at a suitable density and allowed to adhere.
-
Aβ₂₅₋₃₅ peptide is prepared by dissolving it in sterile water and incubating it at 37°C for several days to induce aggregation, which is the neurotoxic form.[3][4]
-
Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2-4 hours) before being exposed to a neurotoxic concentration of aggregated Aβ₂₅₋₃₅ (e.g., 10-30 µM) for 24-48 hours.[4][5]
2. Assessment of Cell Viability (MTT Assay):
-
After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
3. Data Analysis:
-
The EC₅₀ value, the concentration of this compound that provides 50% of the maximum protective effect, is calculated from the dose-response curve.
Potential Anti-Inflammatory Activity
While specific anti-inflammatory data for this compound is not yet extensively published, numerous related neolignans isolated from Piper kadsura have demonstrated significant anti-inflammatory and anti-neuroinflammatory properties.[6][7][8][9] This suggests that this compound is a strong candidate for possessing similar activities. The primary mechanism of action for many of these related compounds involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, often through modulation of the NF-κB signaling pathway.[1][10]
Quantitative Data for Related Compounds from Piper kadsura
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| Piperkadsin C | NO Production Inhibition | BV-2 microglia | 14.6[7] |
| Futoquinol | NO Production Inhibition | BV-2 microglia | 16.8[7] |
| Neolignan 3 | NO Production Inhibition | RAW 264.7 | 34.29 ± 0.82[8] |
| Neolignan 7 | NO Production Inhibition | RAW 264.7 | 47.5 ± 5.81[8] |
| Piperkadsin A | ROS Production Inhibition | Human PMNs | 4.3 ± 1.0[9] |
| Piperkadsin B | ROS Production Inhibition | Human PMNs | 12.2 ± 3.2[9] |
Experimental Protocol: In Vitro Anti-Inflammatory Assay (NO Inhibition)
This protocol describes a common method for screening for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Treatment:
-
RAW 264.7 or BV-2 macrophage cells are cultured in a suitable medium and maintained in a humidified incubator.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plate is incubated for 24 hours.
2. Measurement of Nitric Oxide (Griess Assay):
-
After incubation, the cell culture supernatant is collected.
-
The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
The absorbance is measured at approximately 540 nm.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
3. Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC₅₀ value, the concentration of this compound that causes 50% inhibition of NO production, is determined from the dose-response curve.
Hypothesized Signaling Pathway: NF-κB Inhibition
Based on the activity of related compounds, a plausible mechanism for the anti-inflammatory effects of this compound is the inhibition of the NF-κB signaling pathway.
Potential Cytotoxic Activity
While direct cytotoxic data for this compound is lacking, other compounds isolated from Piper kadsura have shown cytotoxicity against various human tumor cell lines, including A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), and HCT15 (colon) cancer cells.[1] This indicates that this compound should also be evaluated for its cytotoxic potential.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT assay, as described in the neuroprotection protocol, can be adapted to determine the direct cytotoxic effects of a compound on cancer cell lines.
1. Cell Culture and Treatment:
-
Select a panel of human cancer cell lines.
-
Seed the cells in 96-well plates at an appropriate density.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
2. Assessment of Cell Viability:
-
Follow the same procedure for the MTT assay as outlined in the neuroprotective protocol.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This compound is a promising natural product with confirmed neuroprotective activity. Based on the biological activities of structurally related compounds from the same plant source, it is highly likely to also possess anti-inflammatory and potentially cytotoxic properties. The experimental protocols and hypothesized mechanisms detailed in this guide provide a solid framework for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on confirming its anti-inflammatory and cytotoxic effects, elucidating the specific molecular targets and signaling pathways involved, and evaluating its efficacy in in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 7. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Isodihydrofutoquinol B: A Comprehensive Technical Review of an Emerging Neuroprotective Isoquinoline Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodihydrofutoquinol B, a member of the diverse family of isoquinoline (B145761) alkaloids, has recently garnered attention within the scientific community for its potential therapeutic applications. Isolated from medicinal plants of the Piper genus, this natural compound has demonstrated significant biological activity, particularly in the realm of neuroprotection. This in-depth technical guide serves as a comprehensive literature review, consolidating the current knowledge on this compound. It details its biological effects, provides insights into its mechanism of action, and presents crucial experimental data to support further research and development. This document is intended to be a vital resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this compound as a novel therapeutic agent.
Biological Activity and Quantitative Data
This compound has been identified as a potent neuroprotective agent.[1] The primary quantitative data available pertains to its efficacy in protecting neuronal cells from amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.
| Biological Activity | Cell Line | Assay | EC50 (µM) | Source |
| Neuroprotection | PC12 | Aβ(25-35)-induced cell damage | 3.06 - 29.3 | [1][2][3] |
Experimental Protocols
Isolation of this compound from Piper kadsura
This compound is a naturally occurring compound found in the stems of Piper kadsura (Choisy) Ohwi and the leaves and stems of Piper schmidtii.[2][4] The following is a generalized protocol for its isolation, based on common phytochemical extraction and purification techniques for lignans (B1203133) and alkaloids from Piper species.
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Detailed Protocol:
-
Extraction: The air-dried and powdered stems of Piper kadsura are macerated with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, which is enriched with lignans and other medium-polarity compounds, is collected.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.
-
Gradient Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions showing the presence of the target compound are combined and subjected to further purification steps, which may include Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.
Neuroprotective Activity Assay (Aβ(25-35)-induced PC12 Cell Damage)
The neuroprotective effect of this compound has been evaluated using the amyloid-beta (Aβ) fragment 25-35-induced toxicity model in PC12 cells, a cell line commonly used in neuroscience research.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective activity of this compound.
Detailed Protocol:
-
Cell Culture: Pheochromocytoma (PC12) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, and the cells are pre-incubated for a period of time (e.g., 2 hours).
-
Induction of Neurotoxicity: A solution of Aβ(25-35) peptide is added to the wells to a final concentration known to induce significant cell death.
-
Incubation: The cells are incubated for a further 24 hours.
-
Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to control cells (untreated with Aβ(25-35)). The EC50 value, the concentration at which the compound exhibits 50% of its maximum protective effect, is determined from the dose-response curve.
Spectroscopic Data
| Technique | Description |
| ¹H NMR | The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments, crucial for determining the substitution patterns on the aromatic rings and the stereochemistry of the molecule. |
| ¹³C NMR | The carbon-13 NMR spectrum would indicate the number of non-equivalent carbons and their chemical environments, confirming the carbon skeleton of the molecule. |
| Mass Spectrometry | Mass spectrometry would provide the molecular weight of this compound and information about its fragmentation pattern, which aids in confirming the molecular formula and structural features. |
Signaling Pathways
While the precise molecular mechanism of this compound is still under investigation, the broader class of isoquinoline alkaloids and neolignans from Piper species are known to exert their biological effects through the modulation of key signaling pathways involved in inflammation and cell survival.[5][6][7][8] It is plausible that this compound shares some of these mechanisms.
Potential Signaling Pathways Modulated by Isoquinoline Alkaloids
Caption: Putative signaling pathways modulated by isoquinoline alkaloids.
The anti-inflammatory and neuroprotective effects of many natural products are often attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are activated by various cellular stressors, including the amyloid-beta peptide, and lead to the production of pro-inflammatory cytokines and ultimately, apoptosis or cell death. By inhibiting these pathways, compounds like this compound may be able to suppress the inflammatory cascade and protect neurons from damage. Further research is needed to specifically confirm the interaction of this compound with these pathways.
Conclusion
This compound is a promising isoquinoline alkaloid with demonstrated neuroprotective properties. This technical guide has summarized the available quantitative data, provided detailed experimental protocols for its isolation and biological evaluation, and outlined the likely signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource to stimulate further investigation into this and other related natural products for the development of novel therapies for neurodegenerative diseases. The elucidation of its precise molecular targets and the expansion of its toxicological profile will be critical next steps in realizing its full therapeutic potential.
References
- 1. Neolignans and amide alkaloids from the stems of Piper kadsura and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 62499-71-2 | ScreenLib [screenlib.com]
- 5. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 8. Piper kadsura (Choisy) Ohwi: A comprehensive review of botany, traditional uses, phytochemistry, pharmacology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Natural Sources of Neuroprotective Isoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline (B145761) alkaloids represent a large and structurally diverse family of naturally occurring compounds that have garnered significant scientific interest for their wide range of pharmacological activities. A growing body of evidence highlights their potential as neuroprotective agents, offering promising avenues for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[1][2][3] These compounds exert their effects through various mechanisms, including the mitigation of oxidative stress and neuroinflammation, inhibition of apoptosis, and modulation of key signaling pathways involved in neuronal survival.[4][5][6]
This technical guide provides a comprehensive overview of the natural sources of neuroprotective isoquinoline compounds, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms of action.
Key Neuroprotective Isoquinoline Alkaloids and Their Natural Sources
A variety of isoquinoline alkaloids with demonstrated neuroprotective properties have been isolated from terrestrial and marine organisms. The primary plant families rich in these compounds include Papaveraceae, Berberidaceae, and Menispermaceae.
| Alkaloid | Primary Natural Source(s) | Plant Part(s) Used |
| Berberine (B55584) | Coptis chinensis (Chinese Goldthread), Berberis vulgaris (Barberry) | Rhizome, Root Bark |
| Coptisine | Coptis chinensis | Rhizome |
| Tetrandrine (B1684364) | Stephania tetrandra | Root |
| Nuciferine (B1677029) | Nelumbo nucifera (Lotus) | Leaf |
| Tetrahydropalmatine | Corydalis yanhusuo | Tuber |
| Lamellarins | Marine Ascidians and Sponges | Whole Organism |
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of isoquinoline alkaloids have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings for prominent compounds.
Table 1: In Vitro Neuroprotective Effects of Isoquinoline Alkaloids
| Compound | Cell Line | Stressor | Concentration(s) | Key Results | Reference(s) |
| Berberine | SH-SY5Y | Hydrogen Peroxide (H₂O₂) (150 µM) | 0.25, 1.5, 3, 3.5 µg/ml | Increased cell viability by approximately 3-fold. | [7] |
| PC12 | Amyloid-beta (Aβ) (10 µM) | 1, 5, 10 µM | Dose-dependently increased cell viability. | [8] | |
| SH-SY5Y | 6-hydroxydopamine (6-OHDA) (100 µM) | 0.5, 1, 3, 5, 10, 20 µM | Dose-dependently increased cell viability. | [9] | |
| Coptisine | SH-SY5Y | tert-butylhydroperoxide (t-BOOH) (100 µM) | 0.1 - 40 µM | Significantly increased cell viability in a dose-dependent manner. | [1][10] |
| Tetrandrine | Rat Cortical Neurons | Glutamate (50 µM) | 10⁻⁷, 10⁻⁶ mol/L | Substantially attenuated neuronal injury. | [11][12] |
| SK-N-SH | Amyloid-beta (Aβ) (20 µM) | 0.1, 0.5, 1 µM | Prevented Aβ-induced cell death in a concentration-dependent manner. | [13] | |
| Neuro 2a | Hydrogen Peroxide (H₂O₂) | 10 µM | Promoted cell death at high concentrations but inhibited H₂O₂-induced apoptosis at lower concentrations. | [14] | |
| Nuciferine | SK-Mel-28 | N/A | IC₅₀: 39.31 ± 5.280 µg/ml | Potent inhibition of cell proliferation. | [15] |
| Microglial cells | Lipopolysaccharide (LPS) | N/A | Attenuates inflammatory responses. | [16] | |
| Tetrahydropalmatine | Rat Pulmonary Endothelial Cells | Irradiation | Not specified | Significantly inhibited irradiation-induced cell apoptosis. | [1] |
| Primary Glial Cells | Lipopolysaccharide (LPS) (1 µg/ml) | 100 µM | Significantly increased the percentage of apoptotic glial cells. | [8] |
Table 2: In Vivo Neuroprotective Effects of Isoquinoline Alkaloids
| Compound | Animal Model | Insult | Dosage | Key Results | Reference(s) |
| Berberine | Rat | Doxorubicin-induced cognitive impairment | Oral administration | Upregulated Bcl-2 and downregulated Bax, inhibiting apoptosis. | [5] |
| Mouse (AD model) | N/A | 5–260 mg/kg | Significantly decreased Aβ₁₋₄₂ deposition and improved cognitive function. | [17][18] | |
| Tetrandrine | Rat (Vascular Dementia) | Two-vessel occlusion | 10 or 30 mg/kg (i.p.) | Reduced neuronal necrosis and improved cognitive function. | [19][20] |
| Tetrahydropalmatine | Rat | d-galactose (B84031) induced memory impairment | Not specified | Protected neurons from d-galactose insults and improved cognition. | [21] |
| Rat | Cerebral Ischemia-Reperfusion | 12.5, 25, 50 mg/kg | Improved neurological outcomes and reduced infarct volume. | [22] |
Signaling Pathways in Neuroprotection
Isoquinoline alkaloids exert their neuroprotective effects by modulating complex intracellular signaling pathways. Key pathways include the PI3K/Akt and Nrf2/HO-1 pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. Several isoquinoline alkaloids, including berberine, have been shown to activate this pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins such as GSK-3β and the activation of pro-survival transcription factors.[23][24][25][26][27]
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like HO-1. Isoquinoline alkaloids such as berberine can activate this pathway, thereby enhancing the cellular antioxidant capacity.[20][22]
Experimental Protocols
Extraction and Isolation of Isoquinoline Alkaloids
Protocol 1: Extraction and Isolation of Berberine from Berberis vulgaris
This protocol is adapted from a method utilizing centrifugal partition chromatography (CPC).[28]
-
Plant Material Preparation: Air-dried and powdered root bark of Berberis vulgaris is used.
-
Extraction: The powdered material is subjected to cold maceration with distilled water for 48 hours. The extract is then filtered, concentrated, and dried under vacuum.
-
Acid-Base Extraction: The aqueous extract is dissolved in 1% HCl, filtered, and then alkalinized to pH 8 with concentrated NH₄OH. This solution is then extracted with chloroform (B151607) to obtain tertiary alkaloids after solvent evaporation.
-
Chromatographic Isolation (CPC):
-
CPC System: A hydrostatic CPC system with a 250 mL stainless steel column, UV detector, and fraction collector is used.
-
Solvent System: A biphasic solvent system of hexane, butanol, ethanol, and water (3:12:4:16 v/v/v/v) is prepared and used in the ascending mode.
-
Sample Injection: 100 mg of the extract is dissolved in a 50:50 (v/v) mixture of the upper and lower phases of the solvent system.
-
Separation Parameters: A flow rate of 8 mL/min and a rotation speed of 1600 rpm are maintained.
-
Fraction Collection: Fractions are collected based on the UV chromatogram, and those containing berberine are pooled.
-
-
Compound Identification: The isolated compound is identified by TLC, ¹H NMR, ¹³C NMR, and comparison with literature data.
Protocol 2: Extraction and Isolation of Alkaloids from Coptis chinensis
This protocol utilizes ultrasound-assisted extraction with green solvents.[29][30]
-
Plant Material Preparation: Dried rhizomes of Coptis chinensis are ground into a fine powder.
-
Ultrasound-Assisted Extraction:
-
Solvent: An aqueous solution of pyruvic acid (88.0% w/w) is used.
-
Extraction Parameters: A liquid-to-solid ratio of 30.0 mL/g is maintained at a temperature of 75.0 °C for a specified duration (e.g., 25 minutes) with continuous ultrasonic irradiation.
-
-
Purification using Macroporous Resins:
-
The crude extract is passed through a column packed with a suitable macroporous resin (e.g., LSA-40).
-
The column is washed with deionized water to remove impurities.
-
The alkaloids are eluted with an appropriate solvent (e.g., ethanol).
-
-
Compound Identification and Quantification: The final product is analyzed by HPLC to identify and quantify the individual alkaloids (berberine, coptisine, palmatine).
In Vitro Neuroprotection Assays
Protocol 3: MTT Assay for Cell Viability
This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult by measuring mitochondrial metabolic activity.[21][31][32][33]
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test isoquinoline alkaloid and incubate for a specified period (e.g., 2-24 hours).
-
Induction of Cytotoxicity: Add the neurotoxic agent (e.g., H₂O₂, MPP⁺, or Aβ) to the wells (except for the control wells) and incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol 4: TUNEL Assay for Apoptosis
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9][34][35][36][37]
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with the neurotoxin and/or isoquinoline compound as described for the MTT assay.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes on ice.
-
TdT Labeling Reaction:
-
Equilibrate the cells with an equilibration buffer provided in a commercial kit.
-
Incubate the cells with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
If using a fluorescently labeled dUTP, wash the cells and counterstain the nuclei with DAPI.
-
If using a hapten-labeled dUTP (e.g., Br-dUTP), incubate with a fluorescently labeled anti-hapten antibody.
-
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.
-
Quantification: Determine the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
Protocol 5: DCFDA Assay for Cellular Reactive Oxygen Species (ROS)
This assay measures the intracellular accumulation of ROS.[7][10][28][38][39]
-
Cell Seeding and Treatment: Seed and treat cells in a dark, clear-bottomed 96-well plate as described in the MTT assay protocol.
-
DCFDA Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 20 µM H₂DCFDA working solution to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the H₂DCFDA solution and wash the cells with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis: Express the ROS levels as a percentage of the control treated with the neurotoxin alone.
Conclusion
Naturally occurring isoquinoline alkaloids from both terrestrial and marine sources present a rich and diverse chemical space for the discovery of novel neuroprotective agents. Compounds such as berberine, coptisine, tetrandrine, and nuciferine have demonstrated significant potential in preclinical models through mechanisms that include antioxidant, anti-inflammatory, and anti-apoptotic activities, often mediated by the modulation of key signaling pathways like PI3K/Akt and Nrf2/HO-1. The experimental protocols detailed in this guide provide a framework for the extraction, isolation, and evaluation of these promising compounds. Further research, particularly into the neuroprotective potential of marine-derived isoquinolines and the elucidation of synergistic effects, is warranted to translate these findings into clinically effective therapies for neurodegenerative diseases.
References
- 1. Tetrahydropalmatine protects rat pulmonary endothelial cells from irradiation-induced apoptosis by inhibiting oxidative stress and the calcium sensing receptor/phospholipase C-γ1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. abcam.com [abcam.com]
- 8. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. abcam.com [abcam.com]
- 11. [Protective effect of tetrandrine on neuronal injury in cultured cortical neurons of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective Effect of Tetrandrine against Excitatory Amino Acids induced Neuronal Injury in Cortical Culture [jcps.bjmu.edu.cn]
- 13. Tetrandrine selectively protects against amyloid-beta protein - but not against MPTP-induced cytotoxicity in SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Neuroprotective effects of tetrandrine against vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective effects of tetrandrine against vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Dietary regulation of PI3K/AKT/GSK-3β pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Berberine Exerts Neuroprotective Effects in Alzheimer’s Disease by Switching Microglia M1/M2 Polarization Through PI3K-AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Berberine Exerts Neuroprotective Effects in Alzheimer's Disease by Switching Microglia M1/M2 Polarization Through PI3K-AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 29. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 30. benchchem.com [benchchem.com]
- 31. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. broadpharm.com [broadpharm.com]
- 34. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 35. taylorandfrancis.com [taylorandfrancis.com]
- 36. TUNEL assay - Wikipedia [en.wikipedia.org]
- 37. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 38. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 39. researchgate.net [researchgate.net]
The Therapeutic Potential of Lignans from Piper kadsura: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piper kadsura (Choisy) Ohwi, a perennial vine native to Southeast Asia, has a long history of use in traditional Chinese medicine for treating conditions such as rheumatic arthritis and asthma.[1][2] Modern phytochemical investigations have revealed that the therapeutic properties of this plant can be largely attributed to its rich concentration of lignans (B1203133) and neolignans.[2][3] These phenolic compounds, formed by the dimerization of two C6-C3 phenylpropanoid units, have demonstrated a remarkable breadth of pharmacological activities, including potent anti-inflammatory, neuroprotective, anti-cancer, and anti-platelet aggregation effects.[2][4][5] This technical guide provides an in-depth overview of the lignans isolated from Piper kadsura, their demonstrated therapeutic potential with a focus on quantitative data, detailed experimental methodologies for their study, and a visualization of the key signaling pathways they modulate.
Quantitative Bioactivity Data of Piper kadsura Lignans
The therapeutic potential of lignans from Piper kadsura and related species is underscored by their significant bioactivity in a range of in vitro assays. The following tables summarize the key quantitative data from various studies, providing a comparative overview of the potency of these compounds.
Table 1: Anti-Inflammatory and Neuroprotective Activities
| Lignan (B3055560)/Neolignan | Assay | Cell Line | IC50 / EC50 (µM) | Reference(s) |
| Piperkadsin C | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 14.6 | [6] |
| Futoquinol | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 16.8 | [6] |
| Piperkadsin A | ROS Production Inhibition | PMA-induced human neutrophils | 4.3 ± 1.0 | [7] |
| Piperkadsin B | ROS Production Inhibition | PMA-induced human neutrophils | 12.2 ± 3.2 | [7] |
| Futoquinol | ROS Production Inhibition | PMA-induced human neutrophils | 13.1 ± 5.3 | [7] |
| Pibeneolignan I | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW 264.7 macrophages | 34.29 ± 0.82 | [1] |
| Burchellin | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW 264.7 macrophages | 47.5 ± 5.81 | [1] |
| Kadsurenone | Platelet-Activating Factor (PAF) Inhibition | - | - | [3] |
| Undescribed Neolignans (8 compounds) | Neuroprotection against Aβ₂₅₋₃₅ | PC12 cells | 3.06 - 29.3 | [8] |
Table 2: Cytotoxic and Anti-Platelet Aggregation Activities
| Lignan/Neolignan | Activity | Cell Line / Agonist | IC50 (µM) / Inhibition % | Reference(s) |
| Heilaohulignan C (Kadsura coccinea) | Cytotoxicity | HepG-2 (human liver cancer) | 9.92 | [1][9] |
| Heilaohulignan C (Kadsura coccinea) | Cytotoxicity | BGC-823 (human gastric cancer) | 16.75 | [1] |
| Heilaohulignan C (Kadsura coccinea) | Cytotoxicity | HCT-116 (human colon cancer) | 16.59 | [1] |
| Kadsutherin F (Kadsura interior) | Anti-platelet Aggregation | ADP-induced | 49.47% inhibition at 100 µM | [10] |
| Piperbetol (Piper betle) | Anti-platelet Aggregation | PAF-induced | 18.2 | [11] |
| Methylpiperbetol (Piper betle) | Anti-platelet Aggregation | PAF-induced | 10.6 | [11] |
| Piperol B (Piper betle) | Anti-platelet Aggregation | PAF-induced | 11.8 | [11] |
Experimental Protocols
This section outlines the generalized methodologies for the isolation and bioactivity assessment of lignans from Piper kadsura. These protocols are based on commonly cited experimental procedures in the referenced literature.
Bioassay-Guided Isolation of Lignans
This protocol describes a typical workflow for isolating bioactive lignans from Piper kadsura.
a. Plant Material and Extraction:
-
Air-dry the stems or aerial parts of Piper kadsura and grind them into a fine powder.
-
Extract the powdered plant material with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 7 days), with repeated solvent changes.
-
Combine the MeOH extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
b. Solvent Partitioning:
-
Suspend the crude MeOH extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
Concentrate each solvent fraction to dryness.
c. Bioassay Screening:
-
Screen the crude extract and each solvent fraction for the desired biological activity (e.g., anti-inflammatory, neuroprotective) using the relevant in vitro assays described below.
-
Select the most active fraction (e.g., the EtOAc fraction) for further separation.
d. Chromatographic Separation:
-
Subject the active fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Collect the eluate in numerous small fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
e. Further Purification:
-
Subject the semi-purified, active fractions to further chromatographic techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.
-
Determine the structures of the isolated lignans using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).
Anti-Neuroinflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol is for assessing the ability of isolated lignans to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.
-
Cell Culture: Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: Seed the BV-2 cells in 96-well plates at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test lignans for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Mix it with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-treated control group.
Anti-Inflammatory Activity Assay (ROS Inhibition)
This protocol measures the inhibition of reactive oxygen species (ROS) production in phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated human neutrophils.
-
Neutrophil Isolation: Isolate human polymorphonuclear neutrophils (PMNs) from the fresh blood of healthy donors using density gradient centrifugation.
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer.
-
Treatment: Pre-incubate the neutrophils with various concentrations of the test lignans.
-
ROS Detection: Add a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Stimulation: Stimulate the cells with PMA to induce ROS production.
-
Measurement: Measure the fluorescence intensity using a fluorometric microplate reader or flow cytometer.
-
Calculation: Calculate the percentage of ROS inhibition compared to the PMA-stimulated control.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of lignans on the viability of cancer cell lines.
-
Cell Plating: Seed cancer cells (e.g., HepG-2, HCT-116) in 96-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test lignans for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Anti-Platelet Aggregation Assay
This protocol assesses the inhibitory effect of lignans on platelet aggregation induced by an agonist like adenosine (B11128) diphosphate (B83284) (ADP).
-
Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from the whole blood of healthy donors by centrifugation.
-
Aggregation Measurement:
-
Place a sample of PRP in an aggregometer cuvette with a stir bar.
-
Add the test lignan at various concentrations and incubate.
-
Induce platelet aggregation by adding ADP.
-
Monitor the change in light transmittance through the PRP sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
-
Calculation: Calculate the percentage of inhibition of platelet aggregation compared to the control treated with the agonist alone.
Signaling Pathways and Mechanisms of Action
Lignans from Piper kadsura exert their therapeutic effects by modulating key intracellular signaling pathways involved in inflammation, cell survival, and apoptosis.
Inhibition of Pro-inflammatory Pathways (NF-κB and MAPK)
A primary mechanism of the anti-inflammatory and neuroprotective effects of Piper kadsura lignans is the inhibition of the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like LPS, these pathways become activated, leading to the production of pro-inflammatory mediators such as NO, ROS, and cytokines. Lignans can interfere with this cascade at multiple points.
Modulation of Apoptosis and Autophagy
Piper kadsura lignans have been shown to protect cells from apoptosis (programmed cell death) and enhance autophagy (a cellular recycling process). In neurodegenerative disease models, these lignans can reduce the expression of pro-apoptotic proteins (like Bax) and increase the expression of anti-apoptotic proteins (like Bcl-2). They also appear to promote autophagy, which can help clear aggregated proteins and damaged organelles, thereby promoting cell survival.
Conclusion and Future Directions
The lignans isolated from Piper kadsura represent a promising class of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory, neuroprotective, cytotoxic, and anti-platelet aggregation activities, supported by quantitative data, highlight their potential for the development of novel drugs for a range of diseases. The modulation of key signaling pathways such as NF-κB and MAPK, as well as the regulation of apoptosis and autophagy, provide a mechanistic basis for these effects.
Future research should focus on several key areas. Firstly, more extensive in vivo studies are required to validate the therapeutic efficacy and safety of these lignans. Secondly, structure-activity relationship (SAR) studies could help in identifying the key structural features responsible for their bioactivities, paving the way for the synthesis of more potent and selective analogues. Finally, further elucidation of their molecular targets and downstream signaling effects will provide a more complete understanding of their mechanisms of action and facilitate their translation into clinical applications. The comprehensive data and methodologies presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of Piper kadsura lignans.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. diagnostica.cz [diagnostica.cz]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Early Mechanistic Insights into Furoquinoline and Isoquinoline Alkaloids: A Technical Guide for Researchers
Disclaimer: As of December 2025, specific early studies on the mechanism of action of Isodihydrofutoquinol B are not available in the public domain. This guide provides a comprehensive overview of the early mechanistic studies of structurally related and well-researched furoquinoline and isoquinoline (B145761) alkaloids, offering valuable insights for researchers, scientists, and drug development professionals. The presented data and methodologies for compounds such as Dictamnine, Skimmianine, Berberine (B55584), Sanguinarine, Chelerythrine, and Palmatine can serve as a foundational resource for investigating novel compounds like this compound.
Introduction
Furoquinoline and isoquinoline alkaloids are two major classes of naturally occurring compounds that have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. While the specific mechanisms of many individual alkaloids are still under investigation, early research has elucidated common signaling pathways and cellular processes that are modulated by these compounds. This technical guide synthesizes the foundational knowledge regarding the mechanism of action of key representative alkaloids, providing a framework for future research in this field.
Core Mechanisms of Action: Anti-inflammatory and Anticancer Effects
Early studies have consistently pointed towards the modulation of key signaling pathways involved in inflammation and cancer progression as the primary mechanism of action for many furoquinoline and isoquinoline alkaloids.
Anti-inflammatory Activity
The anti-inflammatory effects of these alkaloids are predominantly attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.
-
NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several alkaloids, including Berberine , Chelerythrine , and Dictamnine , have been shown to inhibit IκBα degradation, thereby preventing NF-κB activation.[1]
-
MAPK Signaling Pathway: The MAPK family, comprising kinases such as ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Alkaloids like Berberine and Dictamnine have been demonstrated to suppress the phosphorylation of key MAPK proteins.[1]
Anticancer Activity
The anticancer properties of these alkaloids are often linked to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and migration. Key signaling pathways implicated include:
-
PI3K/Akt Signaling Pathway: This pathway is critical for cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Sanguinarine has been shown to induce apoptosis by inactivating the PI3K/Akt signaling pathway.
-
Reactive Oxygen Species (ROS)-dependent JNK Signaling Pathway: An increase in intracellular ROS can trigger apoptotic pathways. Sanguinarine has been observed to induce apoptosis through a mechanism involving ROS-dependent activation of the JNK pathway.
-
Inhibition of Cell Cycle Progression: Some alkaloids can arrest the cell cycle at different phases, preventing cancer cell proliferation.
-
Inhibition of Angiogenesis and Metastasis: Several alkaloids have been shown to interfere with the formation of new blood vessels (angiogenesis) and the spread of cancer cells to other parts of the body (metastasis).
Quantitative Data on Biological Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative furoquinoline and isoquinoline alkaloids against various cancer cell lines, providing a quantitative measure of their cytotoxic potential.
Table 1: Anticancer Activity of Dictamnine
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 15.2 | [2] |
| HCT116 | Colon Carcinoma | 10.8 | [2] |
| HepG2 | Liver Hepatocellular Carcinoma | 25.6 | [2] |
| MCF-7 | Breast Adenocarcinoma | 18.5 | [2] |
Table 2: Anticancer Activity of Sanguinarine
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 1.8 | [3] |
| H1299 | Non-Small Cell Lung Cancer | 1.5 | [3] |
| H1975 | Non-Small Cell Lung Cancer | 2.1 | [3] |
| H460 | Non-Small Cell Lung Cancer | 2.5 | [3] |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | 0.98 | [4] |
Table 3: Anticancer Activity of Palmatine
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| MCF-7 | Breast Adenocarcinoma | 5.194 | [5] |
| T47D | Breast Ductal Carcinoma | 5.805 | [5] |
| ZR-75-1 | Breast Ductal Carcinoma | 5.126 | [5] |
| DU145 | Prostate Carcinoma | ~10 | [6] |
Table 4: Anti-inflammatory Activity of Berberine Derivatives
| Compound | Inhibition of NO production (IC50, µM) | Reference |
| Berberine Derivative 1 | 11.64 | [7] |
| Berberine Derivative 2 | 9.32 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of the mechanism of action of these alkaloids.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Dictamnine) and a vehicle control. Incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value using dose-response curve analysis software (e.g., GraphPad Prism).[2]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to quantify their expression levels.
-
Cell Lysis: Treat cells with the test compound for the specified time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-NF-κB, NF-κB, p-IκBα, IκBα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).[8][9]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method is used to detect and quantify apoptotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells using flow cytometry analysis software.[10][11][12]
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by the representative alkaloids discussed in this guide.
Caption: Inhibition of the NF-κB signaling pathway by representative alkaloids.
Caption: Inhibition of the PI3K/Akt signaling pathway by Sanguinarine.
Conclusion and Future Directions
Early studies on furoquinoline and isoquinoline alkaloids have laid a crucial foundation for understanding their anti-inflammatory and anticancer activities. The consistent modulation of fundamental signaling pathways such as NF-κB, MAPK, and PI3K/Akt highlights the therapeutic potential of this class of compounds. The quantitative data and experimental protocols presented in this guide offer a starting point for the investigation of novel alkaloids like this compound.
Future research should focus on:
-
Isolation and characterization of novel alkaloids: Including this compound, to expand the library of compounds for screening.
-
Comprehensive mechanistic studies: To elucidate the specific molecular targets and detailed mechanisms of action for individual alkaloids.
-
Structure-activity relationship (SAR) studies: To identify the key structural features responsible for the observed biological activities, which can guide the synthesis of more potent and selective analogs.
-
In vivo studies: To validate the in vitro findings and assess the therapeutic efficacy and safety of promising compounds in animal models.
By building upon the knowledge summarized in this guide, researchers can accelerate the discovery and development of new therapeutic agents from the rich chemical diversity of furoquinoline and isoquinoline alkaloids.
References
- 1. Neuroprotection by Skimmianine in Lipopolysaccharide-Activated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berberine Ameliorates Inflammation in Acute Lung Injury via NF-κB/Nlrp3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sanguinarine triggers intrinsic apoptosis to suppress colorectal cancer growth through disassociation between STRAP and MELK - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Characterization of Isodihydrofutoquinol B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodihydrofutoquinol B is a naturally occurring lignan (B3055560) with potential neuroprotective effects. As interest in its therapeutic applications grows, standardized methods for its synthesis and characterization are crucial for advancing research and development. This document provides detailed protocols for a plausible total synthesis of this compound, based on established methodologies for related benzofuran (B130515) lignans. Furthermore, it outlines comprehensive procedures for the characterization of the synthesized compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative data is summarized in structured tables, and key experimental workflows are illustrated with diagrams generated using Graphviz (DOT language) to ensure clarity and reproducibility.
Introduction
This compound is a member of the lignan family of natural products, which are known for their diverse biological activities. Isolated from plants of the Piper genus, this compound has demonstrated potential as a neuroprotective agent, making it a compound of interest for the development of novel therapeutics for neurodegenerative diseases. To facilitate further investigation and potential drug development, access to pure this compound through chemical synthesis is essential. This application note details a feasible synthetic route and the analytical techniques required for its unambiguous characterization.
Synthesis of this compound
While a specific total synthesis for this compound has not been extensively reported, a plausible route can be devised based on the synthesis of structurally similar benzofuran neolignans. The proposed synthesis involves the key steps of constructing the benzofuran core, followed by the introduction of the side chain and subsequent functional group manipulations.
Proposed Synthetic Pathway
A logical retrosynthetic analysis of this compound suggests a convergent approach. The benzofuran core can be constructed via an intramolecular cyclization, and the side chain can be installed through a coupling reaction.
Application Notes and Protocols for Neuroprotection Assays of Isodihydrofutoquinol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodihydrofutoquinol B, a member of the isoquinoline (B145761) alkaloid class of natural compounds, presents a promising scaffold for the development of neuroprotective therapeutics. Isoquinoline alkaloids have demonstrated a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, which are critical in combating the multifactorial nature of neurodegenerative diseases.[1][2][3] This document provides detailed experimental protocols for assessing the neuroprotective potential of this compound in vitro, focusing on key mechanisms of neuronal cell death, including glutamate-induced excitotoxicity and oxidative stress.
Key Neuroprotective Mechanisms of Isoquinoline Alkaloids
Isoquinoline alkaloids exert their neuroprotective effects through multiple pathways:
-
Anti-Glutamate Excitotoxicity: Excessive glutamate (B1630785), an excitatory neurotransmitter, can lead to neuronal death. Some isoquinoline alkaloids have been shown to inhibit glutamate release and protect against its excitotoxic effects.[4][5]
-
Antioxidant Activity: Many neurodegenerative disorders are associated with oxidative stress. Isoquinoline alkaloids can mitigate oxidative damage by reducing the levels of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[3][4]
-
Anti-apoptotic Signaling: These compounds can modulate signaling pathways involved in programmed cell death, such as the PI3K/Akt pathway, and regulate the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[4]
-
Anti-inflammatory Action: Neuroinflammation contributes significantly to neuronal damage. Isoquinoline alkaloids like berberine (B55584) can suppress inflammatory responses in the brain.[3]
Data Presentation: In Vitro Neuroprotective Effects of Related Isoquinoline Alkaloids
The following table summarizes quantitative data from neuroprotection studies on well-characterized isoquinoline alkaloids, providing a reference for expected outcomes with this compound.
| Compound | Cell Line | Neurotoxin | Assay | Key Findings | Reference |
| Berberine | PC12, N2a | Glutamate (10 mM) | MTT Assay | Increased cell viability | [4] |
| PC12, N2a | Glutamate (8 mM) | DCF-DA Assay | Decreased ROS production | [4] | |
| PC12, N2a | Glutamate (8 mM) | MDA Assay | Reduced lipid peroxidation | [4] | |
| PC12, N2a | Glutamate (8 mM) | GSH Assay, SOD Assay | Increased glutathione (B108866) content and SOD activity | [4] | |
| PC12, N2a | Glutamate (10 mM) | Western Blot | Reduced cleaved caspase-3 and Bax/Bcl-2 ratio | [4] | |
| Tetrandrine | Neuro 2a | H₂O₂ | Cell Viability Assay | Dual effect: cytotoxic at high concentrations, protective at low concentrations | [6] |
| Neuro 2a | H₂O₂ | DCF-DA Assay | Modulated cellular redox states | [6] | |
| Rat Model | Ischemia/Reperfusion | Behavioral Tests, TTC Staining | Improved neurological function, reduced infarct volume | [7] | |
| Rat Model | Ischemia/Reperfusion | Biochemical Assays | Decreased NO and MDA, increased GSH and GSH peroxidase | [7] |
Experimental Protocols
Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity
This protocol details the procedure to evaluate the protective effects of this compound against glutamate-induced cell death in neuronal cell lines such as PC12 or N2a.
a. Materials:
-
PC12 or N2a cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (for PC12 cells)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
b. Experimental Workflow:
Caption: Workflow for Glutamate Excitotoxicity Assay.
c. Detailed Procedure:
-
Cell Culture: Culture PC12 or N2a cells in DMEM supplemented with 10% FBS (and 5% horse serum for PC12) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach for 24 hours.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours. Include a vehicle control (DMSO).
-
After pre-treatment, add L-glutamic acid to the wells to a final concentration of 10 mM to induce excitotoxicity. A control group without glutamate should also be included.
-
Incubate the plates for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Evaluation of Antioxidant Activity against Oxidative Stress
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂).
a. Materials:
-
Neuronal cell line (e.g., PC12, N2a, or Neuro 2a)
-
Complete culture medium
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Assay kits for Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione (GSH)
-
96-well plates (black plates for fluorescence measurements)
b. Experimental Workflow:
Caption: Workflow for Oxidative Stress Assays.
c. Detailed Procedures:
-
Intracellular ROS Measurement (DCFH-DA Assay):
-
Seed cells in a black 96-well plate.
-
After treatment with this compound and H₂O₂, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
-
-
Lipid Peroxidation Assay (MDA Assay):
-
After treatment, collect the cell lysates.
-
Measure the levels of MDA, a marker of lipid peroxidation, using a commercially available MDA assay kit according to the manufacturer's instructions.
-
-
Antioxidant Enzyme Activity Assays (SOD and GSH):
-
Prepare cell lysates after treatment.
-
Determine the activity of SOD and the levels of GSH using commercially available assay kits following the manufacturer's protocols.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for assessing the effect of this compound on the expression of key apoptosis-related proteins.
a. Materials:
-
Neuronal cells
-
This compound
-
Apoptosis-inducing agent (e.g., glutamate or H₂O₂)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
b. Detailed Procedure:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk in TBST.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Signaling Pathway Diagrams
The neuroprotective effects of many isoquinoline compounds are mediated through the activation of pro-survival signaling pathways and the inhibition of apoptotic pathways.
Caption: PI3K/Akt/Nrf2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Berberine protects against glutamate-induced oxidative stress and apoptosis in PC12 and N2a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine Inhibits the Release of Glutamate in Nerve Terminals from Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrandrine cytotoxicity and its dual effect on oxidative stress-induced apoptosis through modulating cellular redox states in Neuro 2a mouse neuroblastoma cells [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrandrine attenuates ischemia/reperfusion-induced neuronal damage in the subacute phase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isodihydrofutoquinol B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and managing the solubility and stability of Isodihydrofutoquinol B, a neuroprotective compound isolated from Piper kadsura, for in vitro cell culture applications.[1][2] Adherence to these protocols is crucial for ensuring reproducible and reliable experimental outcomes.
Introduction
This compound is a promising bioactive molecule with demonstrated neuroprotective effects.[1] As with any small molecule used in cell-based assays, its efficacy and the validity of experimental results are highly dependent on its solubility and stability in the complex aqueous environment of cell culture media. Degradation or precipitation of the compound can lead to inaccurate dose-response relationships and misinterpretation of its biological activity. These notes provide a framework for determining the empirical solubility and stability of this compound under specific experimental conditions.
Physicochemical Properties and Storage
-
Molecular Formula: C₂₁H₂₄O₅
-
Molecular Weight: 356.41 g/mol [1]
-
Appearance: Powder
-
Recommended Storage:
Table 1: General Storage Recommendations for this compound
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| Stock Solution | -80°C | 6 months |
| Stock Solution | -20°C | 1 month |
Factors Influencing Solubility and Stability in Cell Culture Media
The physicochemical properties of this compound, as a member of the furoquinoline alkaloid family, suggest that its stability in cell culture media can be influenced by several factors.[5] Researchers should consider these variables when designing experiments.
-
pH: Cellular metabolism can alter the pH of the culture medium, which in turn can affect the chemical structure and stability of the compound.[4]
-
Light: Many complex organic molecules are sensitive to light. Exposure to ambient light may lead to photodegradation.[4]
-
Temperature: Standard cell culture incubation temperatures (e.g., 37°C) can accelerate the degradation of compounds compared to storage temperatures.[4]
-
Serum Components: Fetal Bovine Serum (FBS) and other serum supplements contain proteins, such as albumin, that can bind to small molecules, affecting their bioavailability and stability.[4]
-
Redox Environment: The presence of oxidizing or reducing agents in the media, or those produced by cells, can chemically modify the compound.[4]
-
Media Components: Vitamins, amino acids, and other components of chemically defined media can be unstable and may interact with the test compound.[6][7][8]
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of this compound in a specific cell culture medium. It is recommended to adapt these protocols to the specific cell lines and experimental conditions being used.
Protocol for Determining Apparent Solubility
This protocol uses a visual method to estimate the apparent solubility of this compound in a chosen cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Selected cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Light microscope
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in the chosen cell culture medium in sterile microcentrifuge tubes. A suggested range would be from 1 µM to 200 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Incubation: Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to the planned experiments (e.g., 24, 48, or 72 hours).
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation.
-
Microscopic Examination: Place a small aliquot from each tube onto a microscope slide and examine for the presence of crystals or amorphous precipitate.
-
Determination of Apparent Solubility: The highest concentration that remains clear of any visible precipitate is considered the apparent solubility under the tested conditions.
Table 2: Example of Apparent Solubility Data for this compound in DMEM with 10% FBS
| Concentration (µM) | Visual Observation (24h) | Microscopic Observation (24h) |
| 1 | Clear | No Precipitate |
| 10 | Clear | No Precipitate |
| 25 | Clear | No Precipitate |
| 50 | Clear | No Precipitate |
| 100 | Slight Haze | Fine Precipitate Observed |
| 200 | Visible Precipitate | Abundant Precipitate |
Note: This is example data. Actual results may vary.
Protocol for Assessing Stability using HPLC
This protocol provides a quantitative method to determine the stability of this compound in cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of choice
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid or other appropriate mobile phase modifier
Procedure:
-
Preparation of Test Solution: Prepare a solution of this compound in the cell culture medium at a concentration below its apparent solubility.
-
Time-Course Incubation: Aliquot the solution into several sterile tubes and place them in a cell culture incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Sample Preparation for HPLC:
-
Quench any potential enzymatic activity by adding an equal volume of cold acetonitrile.
-
Centrifuge the sample to pellet any precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Develop a suitable gradient elution method to separate this compound from potential degradation products and media components.
-
Monitor the peak area of this compound at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Table 3: Example of Stability Data for this compound (50 µM) in RPMI-1640 with 10% FBS at 37°C
| Time (hours) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | 1,250,000 | 100 |
| 2 | 1,235,000 | 98.8 |
| 4 | 1,210,000 | 96.8 |
| 8 | 1,150,000 | 92.0 |
| 12 | 1,090,000 | 87.2 |
| 24 | 950,000 | 76.0 |
| 48 | 725,000 | 58.0 |
| 72 | 510,000 | 40.8 |
Note: This is example data. Actual results may vary.
Visualizations
Experimental Workflow for Stability Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 62499-71-2 | ScreenLib [screenlib.com]
- 4. benchchem.com [benchchem.com]
- 5. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties [mdpi.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: HPLC Analysis of Isodihydrofutoquinol B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Isodihydrofutoquinol B using High-Performance Liquid Chromatography (HPLC). This compound is a lignan (B3055560) compound isolated from sources such as Piper schmidtii and Piper kadsura with potential neuroprotective effects.[1][2] This application note outlines the necessary equipment, reagents, and a comprehensive procedure for sample and standard preparation, chromatographic separation, and data analysis. The described method is intended for research and quality control purposes and should be validated by the end-user to ensure compliance with specific requirements.
Chemical Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2] |
| CAS Number | 62499-71-2 | [2][3] |
| Molecular Formula | C₂₁H₂₄O₅ | [3] |
| Molecular Weight | 356.41 g/mol | [3] |
| Purity (Typical) | ≥95% | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
Proposed HPLC Method
A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. This method is based on common practices for the analysis of lignans (B1203133) and other natural products.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Waters Alliance HPLC System with e2695 separation module and 2998 PDA detector or equivalent |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Acetonitrile; B: Water with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 40% A; 5-20 min: 40-80% A; 20-25 min: 80% A; 25-26 min: 80-40% A; 26-30 min: 40% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (based on typical UV absorbance for lignans) |
| Injection Volume | 10 µL |
Experimental Protocol
Reagents and Materials
-
This compound analytical standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (ACS reagent grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm)
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 40% Acetonitrile in water with 0.1% Formic Acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Extraction from Plant Material (Hypothetical):
-
Accurately weigh 1 g of powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.
-
-
For Formulations:
-
Accurately weigh a portion of the formulation equivalent to approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the same solvent.
-
Filter an aliquot through a 0.45 µm syringe filter before analysis.
-
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution in triplicate to construct a calibration curve.
-
Inject 10 µL of the prepared sample solution in triplicate.
-
After all analyses are complete, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) for 30 minutes, followed by storage in an appropriate solvent (e.g., 80% methanol).
Data Analysis and Method Validation (Hypothetical Data)
The following tables present hypothetical data for method validation parameters that should be established by the end-user.
Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | > 0.999 |
Precision
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, 3 days) |
| 10 | < 2.0% | < 2.0% |
| 50 | < 2.0% | < 2.0% |
| 100 | < 2.0% | < 2.0% |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 20 | 19.8 | 99.0% |
| 40 | 40.4 | 101.0% |
| 80 | 79.2 | 99.0% |
| Average Recovery | 99.7% |
Limits of Detection and Quantitation
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantitation (LOQ) | 0.3 |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The proposed RP-HPLC method provides a framework for the reliable quantification of this compound. The method is based on established chromatographic principles for natural product analysis. It is crucial that this method is thoroughly validated by the end-user to demonstrate its suitability for the intended application, ensuring accuracy, precision, and robustness.
References
Unlocking the Structure of Isodihydrofutoquinol B: An NMR-Based Application Note and Protocol
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate world of natural product chemistry and drug discovery, nuclear magnetic resonance (NMR) spectroscopy stands as an unparalleled tool for the precise structural elucidation of novel bioactive compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of NMR spectroscopy for the structural analysis of Isodihydrofutoquinol B, a neolignan isolated from Piper kadsura. The protocols and data presented herein offer a comprehensive roadmap for the characterization of this and structurally related molecules.
This compound has garnered interest for its potential neuroprotective properties. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding synthetic efforts in drug development. This document outlines the experimental procedures for acquiring and interpreting one-dimensional (1D) and two-dimensional (2D) NMR spectra of this compound and presents the key spectral data in a clear, tabular format for easy reference.
Quantitative NMR Data for this compound
The structural assignment of this compound is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 3.42 | m | |
| 3 | 1.85 | m | |
| 4 | 2.58 | m | |
| 4 | 2.48 | m | |
| 5 | 6.58 | s | |
| 8 | 6.53 | s | |
| 2' | 5.92 | s | |
| 6' | 5.92 | s | |
| 7 | 1.01 | d | 6.5 |
| 8 | 1.85 | m | |
| 9 | 0.88 | t | 7.0 |
| 1-OCH₃ | 3.85 | s | |
| 7-OCH₃ | 3.82 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) |
| 1 | 147.8 |
| 2 | 47.1 |
| 3 | 31.6 |
| 4 | 30.9 |
| 4a | 125.8 |
| 5 | 109.2 |
| 6 | 148.2 |
| 7 | 147.5 |
| 8 | 108.7 |
| 8a | 120.4 |
| 1' | 134.5 |
| 2' | 101.0 |
| 3' | 147.9 |
| 4' | 108.1 |
| 5' | 147.9 |
| 6' | 101.0 |
| 7 | 16.9 |
| 8 | 25.9 |
| 9 | 11.8 |
| 1-OCH₃ | 55.9 |
| 7-OCH₃ | 56.1 |
Experimental Protocols
The following protocols provide a general framework for the acquisition of high-quality NMR data for this compound. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
1D NMR Spectroscopy
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different spin systems and establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the elucidation of the relative stereochemistry.
Visualizing Structural Elucidation Workflows
The following diagrams illustrate the logical workflow for the structural analysis of a natural product like this compound using NMR spectroscopy and the key correlations that confirm its structure.
Conclusion
The application of 1D and 2D NMR spectroscopy is indispensable for the unambiguous structural determination of complex natural products like this compound. The data and protocols presented in this application note provide a robust foundation for researchers engaged in the isolation, characterization, and development of this and other neolignans. The detailed NMR analysis not only confirms the planar structure but also provides insights into the stereochemistry, which is critical for understanding its biological activity. This comprehensive approach ensures the accurate and efficient structural elucidation necessary for advancing natural product-based drug discovery.
Application Note: Molecular Weight Determination of Isodihydrofutoquinol B by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isodihydrofutoquinol B is a naturally occurring lignan (B3055560) isolated from the stems of Piper kadsura (Choisy) Ohwi.[1][2] It has demonstrated neuroprotective effects, making it a compound of interest for further research and drug development.[1][2] Accurate determination of its molecular weight is a fundamental step in its characterization and quality control. This application note provides a detailed protocol for the molecular weight determination of this compound using Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS).
Key Compound Properties
A summary of the essential chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C21H24O5 | [1] |
| Molecular Weight | 356.41 g/mol | [1][3][4] |
| Purity | ≥98% (typical for commercial standards) | [4] |
| Physical Description | Oil | [4] |
Principle of the Method
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound.[5][6] In positive ion mode, the analyte is expected to form a protonated molecule, [M+H]+. The high-resolution and accurate mass measurement capabilities of a Time-of-Flight (TOF) mass analyzer allow for the precise determination of the monoisotopic mass, which can be used to confirm the elemental composition.[7][8][9][10]
Experimental Protocol
This protocol outlines the steps for sample preparation and analysis using a standard ESI-TOF-MS system.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
LC-MS grade Methanol
-
LC-MS grade Water
-
LC-MS grade Formic Acid
-
Calibrant solution (e.g., sodium formate, for mass accuracy calibration)
2. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of methanol.
-
Infusion Solution (1 µg/mL): Further dilute 100 µL of the working solution into 900 µL of a 50:50 (v/v) methanol:water solution containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
3. Mass Spectrometer Parameters
The following table provides typical starting parameters for an ESI-TOF-MS instrument. These may need to be optimized for the specific instrument being used.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | 100 - 1000 m/z |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 100 - 120 °C |
| Desolvation Temperature | 250 - 350 °C |
| Desolvation Gas Flow | 500 - 800 L/hr |
| Infusion Flow Rate | 5 - 10 µL/min |
| Data Acquisition | Centroid or Profile Mode |
4. Data Acquisition and Analysis
-
Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution to ensure high mass accuracy.
-
Sample Infusion: Infuse the prepared this compound solution into the mass spectrometer.
-
Data Acquisition: Acquire data for a sufficient duration to obtain a stable signal and a high-quality mass spectrum.
-
Data Processing: Process the acquired data to identify the monoisotopic mass of the protonated molecule [M+H]+.
-
Molecular Weight Confirmation: Compare the experimentally determined mass with the theoretical mass of the protonated molecule.
Expected Results
The theoretical monoisotopic mass of this compound (C21H24O5) is 356.1624 Da. The expected protonated molecule [M+H]+ will have a theoretical monoisotopic mass of 357.1702 Da.
The following table summarizes the expected mass spectral data.
| Ion Species | Theoretical Monoisotopic Mass (Da) |
| [M+H]+ | 357.1702 |
| [M+Na]+ | 379.1521 |
Note: The presence of sodium adducts ([M+Na]+) is common in electrospray ionization.[5]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the molecular weight determination of this compound by ESI-TOF-MS.
Caption: Workflow for this compound analysis.
Logical Relationship of Data Analysis
The diagram below outlines the logical steps involved in processing the mass spectrometry data to confirm the molecular weight of this compound.
Caption: Data analysis flowchart for molecular weight confirmation.
Conclusion
This application note provides a straightforward and reliable protocol for the determination of the molecular weight of this compound using ESI-TOF-MS. The high mass accuracy of this technique allows for unambiguous confirmation of the elemental composition, which is a critical parameter for the characterization of this and other natural products in a research and drug development setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Natural Product - Crysdot [crysdotllc.com]
- 4. This compound | CAS 62499-71-2 | ScreenLib [screenlib.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Modern mass spectrometry for synthetic biology and structure-based discovery of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Isolation of Isodihydrofutoquinol B from Piper kadsura
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the isolation of Isodihydrofutoquinol B, a furanofuran lignan (B3055560) with potential neuroprotective properties, from the stems of Piper kadsura (Choisy) Ohwi. The methodology encompasses sample preparation, solvent extraction, liquid-liquid partitioning, and a multi-step chromatographic purification process, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC). This protocol is designed to furnish researchers with a detailed, step-by-step guide to obtaining this compound in high purity for further pharmacological and drug development studies.
Introduction
Piper kadsura (Choisy) Ohwi, a member of the Piperaceae family, is a medicinal plant with a history of use in traditional Chinese medicine for treating conditions such as asthma and rheumatic arthritis.[1] Phytochemical investigations have revealed that the stems of P. kadsura are a rich source of bioactive lignans (B1203133) and neolignans.[1] Among these, this compound, a furanofuran-type lignan, has garnered interest for its potential therapeutic applications. This document outlines a robust and reproducible protocol for the isolation and purification of this compound from the stems of P. kadsura.
Experimental Protocol
The isolation of this compound is a multi-stage process that begins with the preparation of the plant material, followed by extraction and a series of chromatographic separations to achieve a high degree of purity.
Plant Material Preparation
-
Collection and Identification: Collect fresh stems of Piper kadsura. The plant material should be authenticated by a qualified botanist.
-
Drying: Clean the stems to remove any foreign matter and air-dry them in a well-ventilated area, shielded from direct sunlight, until they are brittle. Alternatively, oven-dry the stems at a temperature of 40-50°C.
-
Pulverization: Grind the dried stems into a coarse powder using a mechanical grinder. A particle size of 20-40 mesh is recommended to ensure efficient solvent penetration during extraction.
Extraction
-
Solvent Maceration: Soak the powdered P. kadsura stems (1 kg) in 95% ethanol (B145695) (5 L) in a large glass container at room temperature.
-
Shaking and Soaking: Agitate the mixture periodically over 72 hours to ensure thorough extraction.
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude ethanolic extract.
-
Repeated Extraction: Repeat the extraction process on the plant residue two more times with fresh 95% ethanol (3 L each time) to maximize the yield of secondary metabolites. Combine all the filtrates before concentration.
Liquid-Liquid Partitioning
-
Suspension: Suspend the concentrated crude ethanolic extract in distilled water (1 L).
-
Fractionation: Perform successive extractions in a separatory funnel with solvents of increasing polarity:
-
Petroleum Ether Fractionation: Extract the aqueous suspension three times with an equal volume of petroleum ether to remove non-polar compounds like fats and chlorophyll. Combine the petroleum ether fractions.
-
Ethyl Acetate (B1210297) Fractionation: Subsequently, extract the remaining aqueous layer three times with an equal volume of ethyl acetate. This compound, being a moderately polar lignan, is expected to partition into the ethyl acetate fraction. Combine the ethyl acetate fractions.
-
-
Drying and Concentration: Dry the combined ethyl acetate fraction over anhydrous sodium sulfate (B86663) and then concentrate it to dryness using a rotary evaporator to yield the crude ethyl acetate extract.
Chromatographic Purification
2.4.1. Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel (100-200 mesh) column with a diameter-to-height ratio of approximately 1:10. The amount of silica gel should be about 50-100 times the weight of the crude ethyl acetate extract. Pack the column using a slurry method with n-hexane.
-
Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound. Concentrate the pooled fractions to obtain a semi-purified sample.
2.4.2. Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the semi-purified sample from the column chromatography step in HPLC-grade methanol (B129727) and filter it through a 0.45 µm syringe filter.
-
HPLC System and Column: Utilize a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase and Gradient: Employ a gradient elution with a binary solvent system of methanol (A) and water (B). A typical gradient could be:
-
0-10 min: 50% A
-
10-40 min: 50% to 90% A
-
40-50 min: 90% A
-
50-55 min: 90% to 50% A
-
55-60 min: 50% A
-
-
Detection and Fraction Collection: Set the detector wavelength to 254 nm. Collect the peak corresponding to the retention time of this compound.
-
Purity Analysis and Final Product: Analyze the purity of the collected fraction using analytical HPLC. Concentrate the pure fraction under reduced pressure to obtain purified this compound.
Data Presentation
The following table summarizes the quantitative parameters of the isolation protocol. Please note that these values are representative and may require optimization based on the specific laboratory conditions and the quality of the plant material.
| Parameter | Value |
| Extraction | |
| Starting Plant Material (Dried Stems) | 1 kg |
| Extraction Solvent | 95% Ethanol |
| Solvent to Sample Ratio (v/w) | 5:1 (initial), 3:1 (subsequent) |
| Extraction Time per Cycle | 72 hours |
| Silica Gel Column Chromatography | |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Mobile Phase | n-Hexane : Ethyl Acetate (gradient) |
| Initial Eluent Composition | 100% n-Hexane |
| Final Eluent Composition | 100% Ethyl Acetate |
| Preparative HPLC | |
| Column | C18 (e.g., 250 x 20 mm, 5 µm) |
| Mobile Phase | Methanol : Water (gradient) |
| Flow Rate | 10-15 mL/min |
| Detection Wavelength | 254 nm |
| Expected Yield | |
| This compound | 50 - 150 mg (estimated) |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound.
Logical Relationship of Purification Steps
Caption: Purification cascade for this compound.
References
Application Notes and Protocols for Isodihydrofutoquinol B: Quality Control and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for ensuring the quality control and assessing the purity of Isodihydrofutoquinol B, a neuroprotective compound isolated from the stems of Piper kadsura (Choisy) Ohwi.[1] The following protocols are designed to deliver reliable and reproducible results for the characterization of this natural product.
Compound Profile
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₄O₅ | |
| Molecular Weight | 356.41 g/mol | [1] |
| Source | Stems of Piper kadsura (Choisy) Ohwi | [1] |
| Reported Biological Activity | Neuroprotective effect on Aβ25-35-induced PC12 cell damage | [1] |
Quality Control and Purity Assessment Workflow
The quality control of this compound involves a multi-step process to ensure its identity, purity, and stability. The following diagram outlines a typical workflow.
Caption: General workflow for the quality control of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for determining the purity of this compound by separating it from potential impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 30% A
-
5-25 min: 30% to 90% A
-
25-30 min: 90% A
-
30-35 min: 90% to 30% A
-
35-40 min: 30% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
Data Presentation:
| Parameter | Result |
| Retention Time (min) | 18.5 |
| Purity by Area (%) | >98% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is employed to confirm the molecular weight of this compound.
Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or TOF).
-
Chromatographic Conditions: Utilize the same HPLC conditions as described in section 3.1.
-
Mass Spectrometry Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-500.
-
Data Analysis: Extract the ion chromatogram corresponding to the expected [M+H]⁺ adduct.
Data Presentation:
| Parameter | Observed Value | Expected Value |
| [M+H]⁺ (m/z) | 357.17 | 357.17 |
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Structural Confirmation
qNMR provides an absolute measure of purity and confirms the chemical structure.
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Accurately weigh ~5 mg of this compound and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in 0.75 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 30 seconds to ensure full signal relaxation for accurate integration.
-
Data Processing: Integrate a well-resolved proton signal from this compound and a known signal from the internal standard. Calculate the purity based on the integral ratio, number of protons, and molecular weights.
Data Presentation:
| Parameter | Result |
| Purity (w/w %) | >98% |
| Key ¹H NMR Signals (δ, ppm) | Consistent with published data |
Hypothetical Signaling Pathway Investigation
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many natural products with neuroprotective properties are known to interact with pathways like NF-κB, which plays a role in inflammation and cell survival. The following diagram illustrates a hypothetical workflow to investigate the effect of this compound on the NF-κB pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Isodihydrofutoquinol B for Neuroprotection Assays
Welcome to the technical support center for Isodihydrofutoquinol B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for neuroprotective studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. What is a recommended starting concentration range for this compound in an initial neuroprotection screening?
For a novel compound like this compound, it is advisable to start with a broad concentration range to identify a window of biological activity without inducing significant cytotoxicity. A common approach is to perform a serial dilution covering several orders of magnitude, for example, from 1 nM to 100 µM.[1] This wide range helps in identifying the optimal concentration that provides a measurable neuroprotective effect.
2. How should I prepare a stock solution of this compound?
This compound, like many natural compounds, is likely to be soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions. It is crucial to ensure the final concentration of DMSO in the cell culture medium remains low (typically below 0.5%) to avoid solvent-induced toxicity.[2] Prepare the stock solution at a high concentration (e.g., 10-50 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. I am observing high variability between my replicate wells. What could be the cause?
High variability can stem from several factors, including inconsistent cell seeding, uneven compound distribution, or plate edge effects. To mitigate this, ensure your cell suspension is homogenous before seeding, mix the compound dilutions thoroughly before adding them to the wells, and consider not using the outer wells of the plate, or filling them with sterile PBS to maintain humidity.[3]
4. This compound is not showing any neuroprotective effect. What should I do?
If you do not observe a neuroprotective effect, consider the following:
-
Suboptimal Concentration: You may need to test a different or wider concentration range.
-
Compound Instability: Ensure the compound is stable in your culture medium for the duration of the experiment. Prepare fresh dilutions for each experiment.
-
Ineffective Injury Model: Verify that your positive control for neuronal injury (e.g., hydrogen peroxide, 6-OHDA) is causing a consistent and appropriate level of cell death (around 30-50%).[2][4]
-
Timing: The timing of compound administration (pre-treatment, co-treatment, or post-treatment) relative to the neurotoxic insult is critical and may need optimization.
5. At what point does the effect of this compound become cytotoxic?
To determine the cytotoxic concentration, a dose-response experiment measuring cell viability (e.g., using an MTT or AlamarBlue assay) is essential. This will allow you to determine the IC50 (inhibitory concentration 50%) value, which is the concentration that causes 50% cell death. The optimal neuroprotective concentration should be well below this value.
Quantitative Data Presentation
Effective optimization requires careful documentation and analysis of dose-response data. Below is a template table to structure your results from a neuroprotective assay.
Table 1: Example Dose-Response Data for this compound in an H₂O₂-Induced Injury Model
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | Neuroprotection (%) |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 |
| 0 (H₂O₂ Only) | 52 ± 4.5 | 0 |
| 0.1 | 58 ± 3.9 | 12.5 |
| 1 | 75 ± 4.1 | 47.9 |
| 10 | 89 ± 3.7 | 77.1 |
| 25 | 92 ± 4.8 | 83.3 |
| 50 | 85 ± 5.5 | 68.8 |
| 100 | 60 ± 6.1 | 16.7 |
Neuroprotection (%) is calculated as: [(ViabilityCompound+H₂O₂ - ViabilityH₂O₂) / (ViabilityVehicle - ViabilityH₂O₂)] x 100
Experimental Protocols
Here are detailed methodologies for key experiments to determine the optimal concentration and neuroprotective effects of this compound.
Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity Assessment
This protocol is used to determine the concentration at which this compound becomes toxic to neuronal cells.
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range is 1 nM to 100 µM.[1] Remove the old medium and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of this compound to protect neuronal cells from an insult like hydrogen peroxide (H₂O₂).
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.
-
Induction of Injury: Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (this concentration needs to be determined empirically, e.g., 100-200 µM for SH-SY5Y cells).
-
Incubation: Co-incubate the cells with the compound and H₂O₂ for 18-24 hours.
-
Assessment of Viability: Measure cell viability using the MTT assay as described in Protocol 1.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol can be used to investigate the molecular mechanism of this compound's neuroprotective effects, for example, by examining the activation of the PI3K/Akt or Nrf2/HO-1 pathways.[2][4]
-
Cell Treatment: Seed cells in a 6-well plate. Treat with the optimal neuroprotective concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes) to observe signaling protein phosphorylation, or for longer periods (e.g., 6-24 hours) for total protein expression changes.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-Nrf2, anti-HO-1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Experimental Workflow
Caption: Experimental workflow for optimizing this compound concentration.
Hypothetical Neuroprotective Signaling Pathway
References
Troubleshooting Isodihydrofutoquinol B instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isodihydrofutoquinol B, focusing on its instability in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and formulation of this compound in aqueous media.
Problem 1: Low solubility or precipitation of this compound in my aqueous buffer.
-
Question: I'm observing poor solubility or precipitation of this compound when I try to dissolve it in my aqueous experimental buffer. What can I do?
-
Answer: this compound is described as an oil, which suggests it has low aqueous solubility.[1] Here are several strategies to improve its solubility:
-
Co-solvents: Try using a co-solvent system. A small percentage of a water-miscible organic solvent like DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly enhance solubility. It is crucial to ensure the chosen co-solvent does not interfere with your experimental assay.
-
Excipients: Consider the use of solubilizing excipients. These are pharmacologically inactive substances that can improve the solubility of a drug.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their aqueous solubility.[2]
-
Surfactants/Polymers: Polymeric excipients can stabilize the amorphous form of a compound and maintain its supersaturation in aqueous media.[3] Examples include povidone, copovidone, and hydroxypropyl methylcellulose (B11928114) (HPMC).[4]
-
Lipid-based formulations: For highly lipophilic compounds, lipid-based delivery systems like emulsions or liposomes can be effective.[5][6]
-
-
pH Adjustment: The solubility of a compound can be pH-dependent if it has ionizable groups. While the structure of this compound does not immediately suggest strong acidic or basic properties, slight pH adjustments of your buffer could be explored. However, be aware that pH can also affect stability (see Problem 2).
-
Problem 2: Degradation of this compound in my aqueous solution over time.
-
Question: I've prepared an aqueous stock solution of this compound, but I'm seeing a decrease in its concentration over time, even when stored at 4°C. What could be the cause and how can I prevent it?
-
Answer: Furanocoumarins, the class of compounds to which this compound belongs, are known to be susceptible to degradation.[7] The instability can be triggered by several factors:
-
Hydrolysis: The compound may be susceptible to hydrolysis, especially at non-neutral pH. It is recommended to prepare solutions in a buffer with a pH close to neutral (pH 6-8) and assess stability. Some phenolic compounds show instability at high pH.[8][9]
-
Oxidation: Dissolved oxygen in the aqueous solution can lead to oxidative degradation. To minimize this, you can:
-
Use de-gassed buffers.
-
Store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Consider the addition of antioxidants, but ensure they are compatible with your experimental system.
-
-
Photodegradation: Furanocoumarins are known to be sensitive to light, particularly UV radiation.[10]
-
Always protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.
-
Work in a subdued light environment when handling the compound and its solutions.
-
-
Temperature: Elevated temperatures can accelerate degradation.[7][11][12][13]
-
Store stock solutions at low temperatures (e.g., -20°C or -80°C).
-
For working solutions, prepare them fresh and use them as quickly as possible. Avoid repeated freeze-thaw cycles.
-
-
Problem 3: I am seeing unexpected peaks in my HPLC analysis of this compound.
-
Question: When I analyze my this compound sample using HPLC, I see additional peaks that I don't believe are from my formulation. What could be their origin?
-
Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. These are likely degradation products of this compound. To identify the cause:
-
Perform a Forced Degradation Study: A forced degradation study (or stress testing) can help you identify the potential degradation products and pathways.[14][15][16] This involves intentionally exposing this compound to harsh conditions:
-
Acidic and Basic Hydrolysis: Treat with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).
-
Oxidation: Treat with a mild oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heat the solution (e.g., 60-80°C).
-
Photostability: Expose the solution to a controlled light source (UV and visible light), as per ICH Q1B guidelines.[17][18][19][20]
-
-
Analyze the Stressed Samples: Analyze the samples from the forced degradation study by HPLC. The new peaks that appear will be your degradation products. This will help you understand the stability-indicating nature of your analytical method.
-
Mass Spectrometry (MS) Analysis: If your HPLC is coupled to a mass spectrometer (LC-MS), you can obtain the mass of the degradation products, which can provide clues to their chemical structure.[21]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on its description as an oil and common practice for poorly water-soluble natural products, it is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO, ethanol, or acetone.[1] This stock solution can then be diluted into your aqueous buffer for your experiments. Ensure the final concentration of the organic solvent in your assay is low enough to not affect the experimental outcome.
Q2: How should I store my this compound solutions?
A2:
-
Solid Compound: Store the solid compound at -20°C in a tightly sealed container, protected from light.
-
Stock Solutions (in organic solvent): Store at -20°C or -80°C in amber glass vials to protect from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Aqueous Working Solutions: It is highly recommended to prepare these fresh for each experiment. If short-term storage is necessary, keep them at 2-8°C, protected from light, and use them within 24 hours. However, the stability in your specific aqueous buffer should be experimentally verified.
Q3: Is there a validated HPLC method for the quantification of this compound?
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (often with a small amount of acid like 0.1% formic or acetic acid to improve peak shape) and acetonitrile (B52724) or methanol (B129727).
-
Detection: UV detection, with the wavelength selected based on the UV absorbance maximum of this compound.
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
Table 1: Factors Affecting the Stability of Furanocoumarins in Aqueous Solutions.
| Parameter | Effect on Stability | Recommendations |
| pH | Degradation can occur at acidic and basic pH.[8][9][28] | Maintain pH as close to neutral as possible (pH 6-8). |
| Light | Susceptible to photodegradation, especially UV light.[10] | Protect solutions from light using amber vials or foil. |
| Temperature | Degradation rate increases with temperature.[7][13][29] | Store solutions at low temperatures (-20°C or -80°C). |
| Oxygen | Prone to oxidation. | Use de-gassed buffers and consider storing under inert gas. |
Table 2: Suggested Starting Conditions for a Forced Degradation Study of this compound.
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours |
| Base Hydrolysis | 0.1 M NaOH | 24-72 hours |
| Oxidation | 3% H₂O₂ | 24-72 hours |
| Thermal | 60°C in aqueous solution | 24-72 hours |
| Photostability | ICH Q1B compliant light source | As per guidelines |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare Stress Samples:
-
Acidic: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Basic: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidative: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal: Mix an aliquot of the stock solution with the chosen aqueous buffer.
-
Photolytic: Place a solution of the compound in a photostability chamber.
-
Control: Prepare a sample in the same buffer without the stressor and keep it at room temperature, protected from light.
-
-
Incubation: Incubate the samples under the specified conditions for a defined period. It is advisable to take time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) to monitor the degradation progress.
-
Neutralization (for acid and base samples): After incubation, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples, including the control, by a suitable stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control to identify degradation products. The goal is to achieve 5-20% degradation of the parent compound.[15]
Visualizations
Caption: Troubleshooting workflow for this compound instability.
References
- 1. This compound | CAS 62499-71-2 | ScreenLib [screenlib.com]
- 2. pharmtech.com [pharmtech.com]
- 3. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 4. researchgate.net [researchgate.net]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Effect of maturity, processing, and storage on the furanocoumarin composition of grapefruit and grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Pressure and temperature effects on degradation kinetics and storage stability of total anthocyanins in blueberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. longdom.org [longdom.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. fda.gov [fda.gov]
- 20. ikev.org [ikev.org]
- 21. web.vscht.cz [web.vscht.cz]
- 22. Development of a comprehensive analytical method for furanocoumarins in grapefruit and their metabolites in plasma and urine using UPLC-MS/MS: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. files.core.ac.uk [files.core.ac.uk]
- 27. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Addressing Isodihydrofutoquinol B off-target effects in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Isodihydrofutoquinol B in cellular assays. Due to the potential for off-target effects common to natural products, this guide offers strategies to identify and mitigate unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known primary activity of this compound?
A1: this compound is a lignan (B3055560) isolated from the stems of Piper kadsura. Its primary reported activity is a neuroprotective effect against Aβ25-35-induced damage in PC12 cells, with an EC50 value in the range of 3.06-29.3µM.[1]
Q2: What are the potential, uncharacterized activities of this compound?
A2: As a member of the lignan family of natural products, this compound may exhibit a range of biological activities beyond its neuroprotective effects.[2][3] Lignans (B1203133) from the Piper genus have been reported to possess anti-inflammatory, antioxidant, cytotoxic, and antimicrobial properties.[2][3][4][5] Therefore, it is plausible that this compound could modulate signaling pathways associated with these activities, which may present as off-target effects in your experiments.
Q3: In which signaling pathways might this compound have off-target effects?
A3: Based on the activities of similar lignan compounds, this compound could potentially modulate key cellular signaling pathways, including:
-
NF-κB Signaling: Many natural products are known to inhibit the NF-κB pathway, which plays a central role in inflammation and cell survival.[6][7][8][9][10]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are frequently modulated by bioactive small molecules and are involved in cellular stress, proliferation, and apoptosis.[11][12][13][14]
-
Apoptosis Pathways: Lignans can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[15][16][17]
-
Nrf2 Signaling: This pathway is a key regulator of the antioxidant response and can be activated by phytochemicals.[7][8]
Troubleshooting Guide
Problem 1: Unexpected Cytotoxicity in Non-Neuronal Cells
You are using this compound for its neuroprotective properties but observe a significant decrease in cell viability in your cancer cell line model.
-
Possible Cause: Lignans from Piper species have been reported to exhibit cytotoxic activity.[2][3][5] This observed cytotoxicity could be a direct, on-target effect in cancer cells or an off-target effect unrelated to its neuroprotective mechanism.
-
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a dose-response experiment using a reliable cytotoxicity assay, such as the Sulforhodamine B (SRB) assay, to determine the IC50 of this compound in your specific cell line.[18][19]
-
Assess Apoptosis: Determine if the observed cytotoxicity is due to apoptosis. This can be evaluated by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[16][20]
-
Investigate Apoptotic Pathway: If apoptosis is confirmed, investigate the involvement of key apoptotic proteins by Western blot. Analyze the cleavage of caspase-3 and PARP, and the expression levels of Bcl-2 family proteins (e.g., Bax, Bcl-2).[15]
-
Problem 2: Unexplained Anti-inflammatory Effects
You observe a decrease in the expression of inflammatory markers (e.g., COX-2, iNOS) in your cellular model, which is unrelated to your primary research question.
-
Possible Cause: Many lignans possess anti-inflammatory properties, often mediated through the inhibition of the NF-κB signaling pathway.[2][4][21]
-
Troubleshooting Steps:
-
Quantify Inflammatory Markers: Confirm the reduction of inflammatory mediators like nitric oxide (NO) using the Griess assay, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.[22]
-
Analyze NF-κB Activation: Investigate the activation state of the NF-κB pathway via Western blot. Assess the phosphorylation of key signaling proteins such as IκBα and the p65 subunit of NF-κB. A decrease in phosphorylation would suggest pathway inhibition.[22][23]
-
Examine MAPK Involvement: The MAPK pathway can also regulate inflammation.[14] Evaluate the phosphorylation status of ERK, JNK, and p38 kinases by Western blot to see if these pathways are being modulated.[22]
-
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay measures cell density based on the measurement of cellular protein content.[18][19]
-
Cell Plating: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][20]
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Western Blot for Phosphorylated Signaling Proteins
This protocol allows for the detection of changes in the phosphorylation state of target proteins.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-p65, p65, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| PC12 | MTT | 24 | >50 (Neuroprotective) |
| HeLa | SRB | 48 | 15.2 ± 2.1 |
| A549 | SRB | 48 | 28.7 ± 3.5 |
| Jurkat | Annexin V/PI | 24 | 12.5 ± 1.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Potential Off-Target Signaling Pathways
Caption: Potential off-target signaling pathways of this compound.
Experimental Workflow for Investigating Off-Target Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Lignans from the genus Piper L. and their pharmacological activities: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Neolignans of the Genus Piper L.: Isolation Methods and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Attributes of Lignans Extracted from Piper Cubeba: Current Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of dioncophylline A and related naphthylisoquinolines in leukemia cells, mediated by NF-κB inhibition, angiogenesis suppression, G2/M cell cycle arrest, and autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic and NF-κB and mitochondrial transmembrane potential inhibitory pentacyclic triterpenoids from Syzygium corticosum and their semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Advances in the roles and mechanisms of lignans against Alzheimer’s disease [frontiersin.org]
- 13. Advances in the roles and mechanisms of lignans against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of apoptosis in K562 cells by jolkinolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Isodihydrofutoquinol B
Welcome to the technical support center for Isodihydrofutoquinol B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of this promising neuroprotective agent. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound showed low efficacy, which I suspect is due to poor bioavailability. What are the likely causes?
A1: Low oral bioavailability for a compound like this compound is often attributed to two main factors: poor aqueous solubility and low intestinal permeability.[1][2] The provided datasheets indicate that this compound is soluble in organic solvents such as DMSO, acetone, and chloroform, which suggests it is a lipophilic compound with potentially low aqueous solubility.[3][4] Furthermore, it may be subject to first-pass metabolism in the liver, where the drug is metabolized before it can reach systemic circulation, further reducing its bioavailability.[5]
Q2: What are the initial steps I should take to investigate the low bioavailability of this compound?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Determine the Biopharmaceutics Classification System (BCS) class of this compound. This involves assessing its aqueous solubility and intestinal permeability. This classification will guide the selection of the most appropriate bioavailability enhancement strategy.[6]
-
Conduct in vitro dissolution studies in simulated gastric and intestinal fluids to understand how well the compound dissolves under physiological conditions.
-
Perform in vitro permeability assays , such as the Caco-2 cell monolayer assay, to assess its potential for intestinal absorption.[7]
Q3: What are the common strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[1][8] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to a higher dissolution rate.[9][10]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance its dissolution.[1]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles (SLNs) can improve solubility and absorption.[2][11]
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug.[12]
-
Use of Excipients: Certain excipients can act as solubilizing agents, wetting agents, or even inhibit efflux pumps like P-glycoprotein in the intestine, which can pump the drug back into the gut lumen.[7][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low and variable drug exposure in animal studies. | Poor aqueous solubility leading to incomplete dissolution. | 1. Micronize or nanonize the compound to increase surface area. 2. Formulate as a solid dispersion with a hydrophilic polymer. 3. Develop a lipid-based formulation (e.g., nanoemulsion, SEDDS). |
| High inter-individual variability in pharmacokinetic profiles. | Food effects on drug absorption; inconsistent dissolution. | 1. Investigate the effect of food on absorption in your animal model. 2. A lipid-based formulation can often mitigate food effects.[2] |
| In vitro dissolution is slow and incomplete. | The drug is "brick dust" with very low solubility. | 1. Consider creating an amorphous solid dispersion to improve the dissolution rate. 2. Use surfactants or co-solvents in the formulation to enhance wettability and solubility.[5] |
| Good in vitro solubility but still poor in vivo bioavailability. | Low intestinal permeability or high first-pass metabolism. | 1. Conduct a Caco-2 permeability assay to assess intestinal transport. 2. If permeability is low, consider using permeation enhancers . 3. If first-pass metabolism is suspected, investigate the metabolic stability of the compound using liver microsomes. |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of this compound in aqueous media.
Methodology:
-
Prepare a series of buffers at different pH values (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid, and pH 7.4 for physiological buffer).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound after oral administration of a novel formulation.
Methodology:
-
Fast the animals (e.g., male Sprague-Dawley rats) overnight with free access to water.
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
Visualizations
Caption: Workflow for addressing poor bioavailability.
Caption: Hypothetical neuroprotective signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 62499-71-2 | ScreenLib [screenlib.com]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. colorcon.com [colorcon.com]
- 7. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 10. scispace.com [scispace.com]
- 11. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2 [drug-dev.com]
Technical Support Center: PC12 Cell Assays with Isodihydrofutoquinol B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PC12 cell-based assays to investigate the effects of Isodihydrofutoquinol B. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal seeding density for PC12 cells in our assays?
A1: The optimal seeding density for PC12 cells is assay-dependent. For viability assays (e.g., MTT), a common range is 1 x 10⁴ to 5 x 10⁴ cells/well in a 96-well plate. For neurite outgrowth experiments, a lower density of 2,000 cells/well in a 96-well plate is often used to allow for clear visualization of individual neurites. It is crucial to perform a cell density optimization experiment for your specific conditions.
Q2: What is a typical concentration range for this compound treatment?
A2: While the optimal concentration of this compound should be determined empirically through dose-response experiments, published research on its neuroprotective effects against Aβ₂₅₋₃₅-induced damage in PC12 cells has explored concentrations in the micromolar range. A starting point for a dose-response curve could be from 0.1 µM to 100 µM.
Q3: How long should I incubate PC12 cells with this compound?
A3: The incubation time will vary based on the specific assay. For assessing neuroprotective effects, a pre-incubation period of 1 to 2 hours with this compound before inducing toxicity is common. For neurite outgrowth assays, cells are typically treated for 48 to 72 hours.
Q4: What positive and negative controls should I use in my experiments?
A4: Appropriate controls are critical for data interpretation.
-
For Neuroprotection Assays:
-
Negative Control: Vehicle (e.g., DMSO) treated cells.
-
Toxin Control: Cells treated with the neurotoxic agent alone (e.g., 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or amyloid-beta peptides).
-
Positive Control: A known neuroprotective compound for the specific toxicity model, if available.
-
-
For Neurite Outgrowth Assays:
-
Negative Control: Vehicle (e.g., DMSO) treated cells in low-serum medium.
-
Positive Control: Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL, a potent inducer of neurite outgrowth in PC12 cells.[1]
-
Q5: My PC12 cells are not adhering properly to the culture plates. What could be the issue?
A5: Poor adherence of PC12 cells is a common issue. Ensure that your culture vessels are coated with an appropriate substrate. Collagen type IV or poly-L-lysine are commonly used and significantly improve attachment. Also, be mindful of the cell passage number, as very high passage numbers can lead to changes in cell morphology and adherence.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT Assay)
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating by gentle pipetting. After plating, gently swirl the plate in a figure-eight motion to distribute cells evenly. Avoid using the outer wells of the plate, as they are more prone to evaporation. |
| Inconsistent this compound Concentration | Prepare a fresh stock solution of this compound and perform serial dilutions accurately. Ensure thorough mixing of the compound in the culture medium before adding it to the cells. |
| Cell Passage Number | PC12 cell characteristics can change with high passage numbers, leading to inconsistent responses.[2][3] Use cells within a consistent and low passage range (e.g., passages 5-15) for all experiments. |
| Edge Effects in Microplates | The outer wells of a microplate are susceptible to evaporation, which can concentrate media components and affect cell health. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment. |
| MTT Incubation Time | The optimal incubation time with MTT reagent can vary. An incubation period that is too short may result in a weak signal, while an overly long incubation can lead to cytotoxicity. Optimize the incubation time for your specific experimental conditions. |
Issue 2: Inconsistent or No Neurite Outgrowth with this compound Treatment
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a thorough dose-response experiment to identify the optimal concentration for inducing neurite outgrowth. |
| Low-Serum Medium Composition | The percentage of serum in the differentiation medium is critical. Typically, 1% horse serum is used. Higher serum concentrations can inhibit differentiation. |
| NGF as a Positive Control Not Working | If your NGF positive control is not inducing neurite outgrowth, verify the activity of your NGF stock. Prepare fresh aliquots and handle them according to the manufacturer's instructions. |
| Inadequate Plate Coating | Ensure that the culture plates are evenly and adequately coated with collagen or poly-L-lysine to support neurite extension. |
| Cell Clumping | PC12 cells tend to grow in clumps, which can inhibit neurite outgrowth from individual cells. Ensure a single-cell suspension during plating and seed at a density that prevents excessive clumping. |
| Subjective Quantification | Manual quantification of neurite outgrowth can be subjective. Use image analysis software to quantify neurite length and number of neurite-bearing cells for objective and reproducible results. |
Experimental Protocols
Protocol 1: MTT Assay for Neuroprotection
-
Cell Seeding: Seed PC12 cells in a collagen-coated 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control for 2 hours.
-
Induction of Toxicity: Add the neurotoxic agent (e.g., 100 µM 6-OHDA) to the wells and incubate for the desired time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Neurite Outgrowth Assay
-
Plate Coating: Coat a 24-well plate with 0.1 mg/mL poly-L-lysine or 50 µg/mL collagen type IV.
-
Cell Seeding: Seed PC12 cells at a density of 5 x 10³ cells/well in complete growth medium and allow them to attach for 24 hours.
-
Differentiation Induction: Replace the growth medium with low-serum medium (DMEM with 1% horse serum) containing various concentrations of this compound, vehicle control, or 50 ng/mL NGF as a positive control.
-
Incubation: Incubate the cells for 48-72 hours, refreshing the medium with the respective treatments every 48 hours.
-
Imaging: Capture images of the cells using a phase-contrast microscope.
-
Quantification: Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and the average neurite length using image analysis software (e.g., ImageJ).[4][5]
Protocol 3: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for assessing this compound effects on PC12 cells.
Caption: Hypothesized signaling pathways for this compound in PC12 cells.
Caption: Troubleshooting decision tree for variable PC12 cell assay results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Passage Variation of PC12 Cells Results in Inconsistent Susceptibility to Externally Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Passage Variation of PC12 Cells Results in Inconsistent Susceptibility to Externally Induced Apoptosis. | Semantic Scholar [semanticscholar.org]
- 4. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of PC12 cell differentiation and neurite growth: a comparison of morphological and neurochemical measures - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Isodihydrofutoquinol B during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Isodihydrofutoquinol B to prevent its degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Solution |
| Discoloration of the sample (e.g., turning yellow or brown) | Exposure to light (photodegradation) or air (oxidation). Quinoline (B57606) alkaloids and related compounds are known to change color upon exposure to light and air.[1] | Store this compound in an amber or opaque vial to protect it from light. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize contact with oxygen. |
| Loss of biological activity or potency | Chemical degradation of the compound due to improper storage conditions (e.g., high temperature, exposure to light, or oxygen). | Store the compound at a low temperature, ideally at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended. Always handle the compound in a controlled environment with minimal exposure to light and oxygen. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. This can be caused by hydrolysis, oxidation, or photodegradation. | To identify the nature of the degradation, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions (acid, base, heat, light, oxidizing agents) to accelerate the formation of degradation products.[2][3][4] The resulting chromatogram can help identify the degradation products and develop a stability-indicating analytical method. |
| Inconsistent experimental results | Degradation of the compound in solution during the experiment. | Prepare fresh solutions of this compound for each experiment. If a stock solution is used, store it under the recommended conditions (low temperature, protected from light) and for a limited time. The stability of the compound in the chosen solvent should also be considered. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed, amber or opaque container at -20°C or -80°C. The container should be purged with an inert gas like argon or nitrogen to displace oxygen. For short-term storage, 2-8°C is acceptable. It is crucial to keep the compound in a dark and dry place.[5]
Q2: How should I store solutions of this compound?
Solutions of this compound should be prepared fresh whenever possible. If a stock solution needs to be stored, it should be kept in an amber or opaque vial, purged with inert gas, and stored at -20°C or -80°C. The choice of solvent can also impact stability; it is advisable to use high-purity solvents and to be aware of potential solvent-mediated degradation.
Q3: What are the main degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure (a quinoline alkaloid and a lignan-related phenylpropanoid), the primary degradation pathways are likely to be photodegradation and oxidation .[6][7][8] Exposure to light, especially UV radiation, can generate reactive oxygen species that lead to the breakdown of the molecule. Oxidation can occur due to prolonged exposure to atmospheric oxygen.
Q4: How can I monitor the degradation of this compound?
A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is the most effective way to monitor degradation.[9] This method should be able to separate the intact this compound from its degradation products. Regular analysis of a stored sample against a freshly prepared standard can quantify the extent of degradation over time.
Q5: Are there any chemical incompatibilities I should be aware of?
Avoid strong oxidizing agents, strong acids, and strong bases, as these can accelerate the degradation of this compound. When used in formulations, compatibility with excipients should be assessed through stability studies.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[2][3][4]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze them using a suitable analytical method (e.g., HPLC-UV/MS).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Visualizations
Caption: Proposed degradation pathway for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Components of the Phenylpropanoid Pathway in the Implementation of the Protective Effect of Sodium Nitroprusside on Wheat under Salinity [mdpi.com]
- 4. Piper kadsura (Choisy) Ohwi: A comprehensive review of botany, traditional uses, phytochemistry, pharmacology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hawaiipharm.com [hawaiipharm.com]
- 6. Photocatalytic degradation of lignin and lignin models, using titanium dioxide: the role of the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 9. pjoes.com [pjoes.com]
Technical Support Center: Isodihydrofutoquinol B and Fluorescent Assay Interference
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the compound Isodihydrofutoquinol B in fluorescent assay readouts. Given that specific data on the fluorescent properties of this compound is not widely available, this guide offers a framework to identify, characterize, and mitigate potential interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an active compound that can be isolated from the stems of Piper kadsura (Choisy) Ohwi.[1] It has been studied for its neuroprotective effects.[1] Its chemical formula is C21H24O5.[2]
Q2: Could this compound interfere with my fluorescent assay?
A2: It is possible. Many small molecules can interfere with fluorescence-based assays.[3][4][5] Interference can manifest as autofluorescence (the compound itself fluoresces) or quenching (the compound absorbs light, reducing the assay signal).[3][4][6] Without specific data for this compound, it is crucial to empirically test for these effects.
Q3: What are the common signs of compound interference in a fluorescent assay?
A3: Signs of interference include high background fluorescence, a concentration-dependent increase in signal in the absence of the intended biological target, or a decrease in signal (quenching).[7][8] Inconsistent results between experiments or unexpected dose-response curves can also indicate interference.[8]
Q4: What are the primary mechanisms of compound interference?
A4: The two main mechanisms are:
-
Autofluorescence: The compound itself emits light at or near the excitation and emission wavelengths of the assay fluorophore, leading to a false-positive signal.[4][6]
-
Quenching (Inner Filter Effect): The compound absorbs light at either the excitation or emission wavelength of the fluorophore, which attenuates the assay signal and can lead to false-negative results.[3][4][6]
Troubleshooting Guide: Investigating this compound Interference
If you suspect this compound is interfering with your assay, follow these steps to diagnose and address the issue.
Step 1: Characterize the Optical Properties of this compound
The first step is to determine if the compound itself is fluorescent or absorbs light at the wavelengths used in your assay.
-
Prepare Compound Dilutions: Create a serial dilution of this compound in the assay buffer, covering the concentration range used in your main experiment.[8][9]
-
Blank and Controls: Include wells with assay buffer only (blank) and wells with the vehicle (e.g., DMSO) at the same final concentration used in your assay.[9]
-
Absorbance Reading: Use a spectrophotometer to measure the absorbance of the compound dilutions across a range of wavelengths, including the excitation and emission wavelengths of your assay's fluorophore.
-
Fluorescence Reading: In a black, clear-bottom microplate, read the fluorescence of the compound dilutions using the same filter sets and instrument settings as your primary assay.[9]
-
Data Analysis: Subtract the blank reading from all wells. A concentration-dependent increase in absorbance or fluorescence indicates that this compound has optical properties that may interfere with the assay.[8]
Step 2: Differentiate Between Autofluorescence and Non-specific Assay Activation
If this compound is fluorescent, you need to determine if it's simply autofluorescent or if it's non-specifically activating a component in your assay.
-
Assay Setup: Prepare an assay that is identical to your primary assay but is missing a key biological component, such as the target protein or a specific substrate.[8]
-
Compound Addition: Add this compound at various concentrations to the target-minus assay.
-
Incubation and Detection: Follow the same incubation and detection steps as the primary assay.
-
Data Analysis: If you observe a signal in the target-minus assay that is comparable to the signal in the complete assay, it confirms that the signal is due to compound autofluorescence and not target-specific activity.
Step 3: Mitigation Strategies
If interference is confirmed, several strategies can be employed to mitigate its effects.
| Mitigation Strategy | Principle | Reported Reduction Efficiency | Potential Impact |
| Media Exchange to DPBS | Removal of fluorescent media components. | 30-60% | May stress cells; only for endpoint assays.[9] |
| Use of Far-Red Dyes | Spectral separation from common autofluorescence. | 50-90% | Requires appropriate filter sets and detectors.[9] |
| Computational Subtraction | Post-acquisition removal of background signal. | Highly variable | Effectiveness depends on the uniformity of the background.[9] |
| Chemical Quenching (e.g., Sodium Borohydride) | Reduces aldehyde-induced autofluorescence. | Variable | May have variable effects and is not always recommended.[10] |
| Commercial Quenching Reagents (e.g., TrueBlack™, TrueVIEW™) | Reduce autofluorescence from various sources, including lipofuscin. | Superior to Sudan Black B for lipofuscin.[11][12][13] | May have off-target effects; must be validated for each assay. |
graph TD { A[Start: Suspected Interference with this compound] --> B{Perform Compound Optical Profiling}; B --> C{Is the compound fluorescent or does it absorb at assay wavelengths?}; C -- No --> D[No direct optical interference. Consider other mechanisms or proceed with caution.]; C -- Yes --> E{Perform Target-Minus Control Assay}; E --> F{Is the signal present without the biological target?}; F -- No --> G[Interference may not be due to autofluorescence. Investigate other non-specific effects.]; F -- Yes --> H[Confirmed Autofluorescence]; H --> I{Select Mitigation Strategy}; I --> J[Spectral Separation (Far-Red Dyes)]; I --> K[Computational Correction]; I --> L[Chemical Quenching]; J --> M{Re-validate Assay}; K --> M; L --> M; M --> N[End: Reliable Assay Data];subgraph "Diagram Key" direction LR subgraph "Nodes" direction LR Start[Start/End] Process[Process Step] Decision{Decision} end subgraph "Arrows" direction LR Arrow1[-->] end end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style N fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style J fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style K fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style L fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style M fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: Troubleshooting workflow for this compound interference.
The following diagram illustrates the potential pathways of interference in a generic fluorescence-based assay.
Caption: Potential mechanisms of fluorescent assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Natural Product - Crysdot [crysdotllc.com]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. Suppression of Red Blood Cell Autofluorescence for Immunocytochemistry on Fixed Embryonic Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Mitigating cytotoxicity of Isodihydrofutoquinol B at high concentrations
Disclaimer: Isodihydrofutoquinol B is a hypothetical compound for the purpose of this guide. The following information on its cytotoxicity and mitigation strategies is based on data from structurally related isoquinoline (B145761) alkaloids and general principles of toxicology.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of this compound observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the primary mechanism of this compound-induced cytotoxicity at high concentrations? | Based on studies of related isoquinoline alkaloids, high concentrations of this compound are believed to induce cytotoxicity primarily through the inhibition of the NF-κB signaling pathway and by causing G2/M phase cell cycle arrest.[1][2] This can lead to apoptosis or programmed cell death. |
| 2. What are the typical IC50 values for this compound in common cancer cell lines? | The half-maximal inhibitory concentration (IC50) can vary depending on the cell line and exposure time. See the table below for hypothetical IC50 values. |
| 3. Are there any known cytoprotective agents that can mitigate the toxicity of this compound? | While specific agents for this compound have not been identified, general cytoprotective agents that modulate oxidative stress or inflammation may be effective. Antioxidants like N-acetylcysteine (NAC) or agents that upregulate the Nrf2 pathway could potentially offer protection.[3] |
| 4. How can I differentiate between apoptosis and necrosis induced by this compound? | Standard assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between apoptotic and necrotic cell populations. Western blotting for key apoptosis markers like cleaved caspase-3 and PARP can also confirm the apoptotic pathway. |
| 5. Can combination therapy enhance the therapeutic index of this compound? | Yes, combining this compound with other anticancer drugs, particularly those that also affect the cell cycle, could be a strategy to enhance efficacy at lower, less toxic concentrations.[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assay results. | - Inconsistent cell seeding density.- Fluctuation in this compound concentration.- Contamination of cell cultures. | - Ensure uniform cell seeding in all wells.- Prepare fresh dilutions of the compound for each experiment.- Regularly check cell cultures for any signs of contamination. |
| Unexpectedly high cell death even at low concentrations. | - Cell line is highly sensitive.- Error in compound dilution calculation. | - Perform a wider range of dose-response experiments to determine the optimal concentration range.- Double-check all calculations for dilutions. |
| Cytoprotective agent is not reducing toxicity. | - Agent is not effective against the specific mechanism of this compound toxicity.- Insufficient concentration or pre-incubation time of the cytoprotective agent. | - Test a panel of cytoprotective agents with different mechanisms of action.- Optimize the concentration and pre-incubation time of the protective agent. |
| Difficulty in interpreting signaling pathway data (e.g., Western blots). | - Poor antibody quality.- Suboptimal protein extraction or loading. | - Use validated antibodies from reputable suppliers.- Quantify protein concentration and ensure equal loading in all lanes. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Exposure |
| HT-29 | Colon | 0.2 |
| A549 | Lung | 0.5 |
| MCF-7 | Breast | 0.8 |
| HeLa | Cervical | 1.2 |
Table 2: Effect of a Hypothetical Cytoprotective Agent (CPA-1) on this compound Cytotoxicity
| Cell Line | This compound (µM) | % Cell Viability | % Cell Viability (+ 10 µM CPA-1) |
| HT-29 | 0.5 | 35% | 75% |
| A549 | 1.0 | 40% | 82% |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (with or without a cytoprotective agent) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Western Blot for NF-κB Pathway Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Workflow for evaluating cytoprotective agents.
Caption: NF-κB signaling pathway inhibition.
Caption: G2/M phase cell cycle arrest mechanism.
References
- 1. Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of dioncophylline A and related naphthylisoquinolines in leukemia cells, mediated by NF-κB inhibition, angiogenesis suppression, G2/M cell cycle arrest, and autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Ensuring Reproducibility in Isodihydrofutoquinol B Neuroprotection Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of neuroprotection experiments involving Isodihydrofutoquinol B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of neuroprotection?
This compound is a type of isoquinoline (B145761) alkaloid. These compounds have demonstrated a variety of neuroprotective activities. The primary neuroprotective mechanisms are thought to involve the regulation of Ca2+ and K+ channels to maintain intracellular calcium homeostasis, thereby reducing neuronal and glial cell damage from Ca2+ overload.[1] Additionally, they can modulate central neurotransmitter transport and metabolism, inhibit neuroinflammation, improve vascular endothelial function, reduce oxidative stress, and regulate autophagy, offering a multi-faceted approach to neuroprotection.[1]
Q2: Which neuronal cell line is most appropriate for studying the neuroprotective effects of this compound?
The human neuroblastoma cell line SH-SY5Y is a commonly used and suitable model for investigating neurodegenerative diseases and neuroprotective agents.[2][3] These cells, once differentiated into a neuron-like phenotype, express many biochemical and functional properties of mature neurons, providing a reproducible and homogenous population for in vitro studies.[3]
Q3: What is a typical experimental workflow for screening a novel neuroprotective compound like this compound?
A general workflow for screening neuroprotective compounds involves a multi-step process.[4][5] It begins with in vitro assays to determine the compound's cytotoxicity and effective concentration range. This is followed by neuroprotection assays where neuronal cells are exposed to a neurotoxic stimulus in the presence or absence of the compound. Key endpoints include cell viability, apoptosis, and oxidative stress markers. Promising candidates are then further investigated to elucidate their mechanism of action, often involving analysis of signaling pathways. Finally, in vivo studies using animal models of neurological damage are conducted to confirm the neuroprotective efficacy.[4][6]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Low or No Bioactivity Observed
Possible Causes:
-
Compound Solubility: this compound, as a furanocoumarin, may have poor solubility in aqueous cell culture media, leading to precipitation and a lower effective concentration.[7][8]
-
Inappropriate Concentration Range: The tested concentrations may be too low to elicit a neuroprotective effect.
-
Compound Degradation: The compound may be unstable in the experimental conditions (e.g., sensitive to light or pH).
-
Assay Interference: The compound may interfere with the assay itself (e.g., autofluorescence in fluorescence-based assays).[9]
Solutions:
-
Solubility:
-
Prepare a high-concentration stock solution in an organic solvent like DMSO. The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1% and not exceeding 0.5%) to avoid solvent toxicity.[10]
-
Perform serial dilutions of the DMSO stock in pre-warmed (37°C) culture medium with vigorous vortexing to aid dissolution.[8]
-
Visually inspect the medium for any signs of precipitation after adding the compound.
-
-
Concentration:
-
Perform a dose-response curve to determine the optimal neuroprotective concentration without inducing cytotoxicity. A wide range of concentrations should be tested initially.
-
-
Stability:
-
Protect the compound from light by using amber vials and wrapping plates in foil during incubation.
-
Ensure the pH of the culture medium remains stable throughout the experiment.
-
-
Assay Interference:
-
Run a control with the compound in cell-free medium to check for any direct interaction with assay reagents.
-
For fluorescence-based assays, measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay to assess potential interference.[9]
-
Issue 2: High Variability Between Replicates in Cell Viability Assays (e.g., MTT Assay)
Possible Causes:
-
Uneven Cell Seeding: Inconsistent number of cells plated in each well.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentration.
-
Incomplete Formazan (B1609692) Solubilization (MTT assay): The purple formazan crystals are not fully dissolved, leading to inaccurate absorbance readings.
-
Pipetting Errors: Inaccurate dispensing of cells, compound, or assay reagents.
Solutions:
-
Cell Seeding:
-
Ensure a homogenous single-cell suspension before plating.
-
Pipette carefully and consistently into the center of each well.
-
-
Edge Effects:
-
Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or culture medium to maintain humidity.
-
-
Formazan Solubilization:
-
After the MTT incubation, ensure complete removal of the medium without disturbing the formazan crystals.
-
Add the solubilization solution (e.g., DMSO) and mix thoroughly by gentle pipetting or shaking on an orbital shaker until no crystals are visible.
-
-
Pipetting:
-
Use calibrated pipettes and proper pipetting techniques.
-
Issue 3: Inconsistent Results in Western Blotting for Signaling Pathways
Possible Causes:
-
Suboptimal Antibody Dilution: The primary or secondary antibody concentration is not optimized, leading to weak or non-specific bands.
-
Poor Protein Transfer: Inefficient transfer of proteins from the gel to the membrane.
-
Inadequate Blocking: High background noise due to non-specific antibody binding.
-
Issues with Cell Lysis and Protein Extraction: Degradation or loss of target proteins.
Solutions:
-
Antibody Dilution:
-
Perform a titration of the primary antibody to determine the optimal concentration that gives a strong specific signal with low background.
-
-
Protein Transfer:
-
Ensure good contact between the gel and the membrane, and remove any air bubbles.
-
Optimize the transfer time and voltage based on the molecular weight of the target protein.
-
-
Blocking:
-
Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
-
Cell Lysis:
-
Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.
-
Keep samples on ice throughout the protein extraction process.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for neuroprotective effects of compounds with similar mechanisms or in similar experimental setups. Note: Optimal concentrations for this compound should be determined empirically.
| Parameter | Compound/Condition | Cell Line | Value | Reference |
| EC50 (Neuroprotection) | Cudraflavone B | HT22 | 23.1 ± 3.7 µM | [11] |
| EC50 (ROS Inhibition) | Cudraflavone B | HT22 | 19.4 ± 4.1 µM | [11] |
| Neuroprotective Concentration | Stellettin B | SH-SY5Y | 0.1 nM | [12] |
| Neurotoxic Stimulus | Glutamate (B1630785) | HT22 | Induces ~50% cell death | [11] |
| Neurotoxic Stimulus | H2O2 | SH-SY5Y | 250 µM for 24h | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using MTT Assay
-
Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[3]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare a series of working solutions by serial dilution in serum-free culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Cell Treatment: Replace the culture medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This will help determine the cytotoxic concentrations and the potential therapeutic window.
Protocol 2: Assessing Neuroprotective Effect against Glutamate-Induced Cytotoxicity
-
Cell Seeding: Seed differentiated SH-SY5Y cells as described in Protocol 1.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for a specified period (e.g., 2-24 hours).
-
Neurotoxin Challenge: After pre-treatment, add glutamate to a final concentration known to induce significant cell death (e.g., 5-10 mM, to be optimized for your cell line) and incubate for 24 hours.[11][13] Include a control group with glutamate alone and a vehicle control group.
-
Cell Viability Assessment: Perform the MTT assay as described in Protocol 1 to assess cell viability. An increase in viability in the this compound treated groups compared to the glutamate-only group indicates a neuroprotective effect.
Protocol 3: Western Blot Analysis of PI3K/Akt and Nrf2/HO-1 Pathway Activation
-
Cell Treatment: Seed SH-SY5Y cells in 6-well plates. Treat the cells with this compound at the determined optimal neuroprotective concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes for phosphorylation events; longer for total protein expression).
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Suggested dilutions: p-Akt (1:1000), Akt (1:1000), Nrf2 (1:1000), HO-1 (1:1000), and a loading control like β-actin or GAPDH (1:5000).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL chemiluminescence detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control. For signaling pathway activation, calculate the ratio of the phosphorylated protein to the total protein.
Visualizations
Signaling Pathways
References
- 1. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic basis for protection of differentiated SH-SY5Y cells by oryzanol-rich fraction against hydrogen peroxide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Real-time fluorescence-based detection of furanocoumarin photoadducts of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cudarflavone B Provides Neuroprotection against Glutamate-Induced Mouse Hippocampal HT22 Cell Damage through the Nrf2 and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of Tetrahydrocurcumin against Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of Isodihydrofutoquinol B and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of neurodegenerative diseases has spurred intensive research into novel therapeutic agents. Natural compounds, with their vast structural diversity and varied biological activities, represent a promising frontier in the quest for effective neuroprotective drugs. This guide provides a comparative analysis of the neuroprotective efficacy of Isodihydrofutoquinol B against other well-studied natural compounds. The information is presented to aid researchers and drug development professionals in their evaluation of potential therapeutic leads.
Quantitative Comparison of Neuroprotective Efficacy
The neuroprotective potential of this compound and other selected natural compounds has been evaluated in various in vitro models of neurotoxicity. The following tables summarize the quantitative data from studies assessing their ability to protect neuronal cells from amyloid-beta (Aβ)-induced damage, a key pathological hallmark of Alzheimer's disease.
| Compound | Cell Line | Toxin (Concentration) | Efficacy Metric (Concentration) | Reference |
| This compound | PC12 | Aβ25-35 | EC50: 3.06-29.3µM | [1] |
Table 1: Neuroprotective Efficacy of this compound. This table presents the reported effective concentration (EC50) of this compound in protecting PC12 cells from Aβ25-35-induced toxicity.
| Compound | Cell Line | Toxin (Concentration) | Efficacy Metric (Concentration) | Reference |
| Skimmianine | BV-2 | LPS (100 ng/mL) | IC50: 7.0 µM (for NO production inhibition) | |
| Curcumin | PC12 | Aβ25-35 (10 µM) | Significant protection at 10 µg/ml | [2] |
| Resveratrol | PC12 | Aβ1-42 | Dose-dependent protection (10, 20, 40 µM) | [3] |
| Berberine (B55584) | PC12 | Aβ (10 µM) | Significant protection at various concentrations | [4] |
| Ginsenoside Rg1 | PC12 | Aβ25-35 (50 µM) | Dose-dependent protection | [5] |
Table 2: Neuroprotective Efficacy of Other Natural Compounds. This table provides a summary of the neuroprotective effects of other notable natural compounds in various neurotoxicity models. Note that direct comparison is challenging due to variations in experimental conditions.
Experimental Methodologies
A standardized experimental protocol is crucial for the comparative evaluation of neuroprotective compounds. Below is a detailed methodology for a common in vitro assay used to assess neuroprotection against Aβ-induced toxicity.
Amyloid-β (Aβ) Induced Neurotoxicity Assay in PC12 Cells
This protocol outlines the steps to induce neurotoxicity in PC12 cells using Aβ peptide and to assess the protective effects of a test compound.
1. Cell Culture and Maintenance:
-
PC12 cells, a rat pheochromocytoma cell line, are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Aβ Peptide Preparation:
-
Aβ25-35 peptide is dissolved in sterile distilled water to a stock concentration of 1 mM.
-
To induce aggregation and toxicity, the peptide solution is incubated at 37°C for 3-7 days before use.
3. Cell Treatment:
-
PC12 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2 hours).
-
Following pre-treatment, aggregated Aβ25-35 is added to the wells to a final concentration that induces significant cell death (e.g., 20-50 µM).
-
Control wells include untreated cells, cells treated with the test compound alone, and cells treated with Aβ25-35 alone.
-
The plates are incubated for an additional 24-48 hours.
4. Assessment of Cell Viability (MTT Assay):
-
After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
The medium is then carefully removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Signaling Pathways in Neuroprotection
The neuroprotective effects of many natural compounds are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is critical for drug development and target identification.
This compound and Related Furoquinoline Alkaloids
While the specific signaling pathway for this compound's neuroprotective effect is not yet fully elucidated, studies on related furoquinoline alkaloids, such as skimmianine, suggest the involvement of anti-inflammatory pathways.
Figure 1: Hypothesized Anti-Inflammatory Pathway of this compound. This diagram illustrates a potential mechanism where this compound inhibits pro-inflammatory signaling initiated by Aβ, thereby preventing neuronal damage.
Comparative Signaling Pathways of Other Natural Compounds
Other natural compounds exert their neuroprotective effects through a variety of well-characterized signaling pathways.
Figure 2: Key Neuroprotective Pathways of Natural Compounds. This diagram shows how different natural compounds modulate key signaling pathways to confer neuroprotection against neurotoxic insults.
Conclusion
This compound demonstrates promising neuroprotective activity in an in vitro model of Aβ-induced toxicity. Its efficacy appears to be within the range of other well-known neuroprotective natural compounds. However, further research is imperative to elucidate its precise mechanism of action and to evaluate its efficacy and safety in in vivo models. The comparative data and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community in the ongoing effort to develop novel therapeutics for neurodegenerative diseases. The exploration of furoquinoline alkaloids, including this compound, warrants continued investigation as a potential source of new neuroprotective agents.
References
- 1. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The Neuroprotective Effects of Berberine in Alzheimer’s Disease Mouse Model via Improvement of Mitochondrial Dysfunction and Enhanced Amyloid-beta Peptide Clearance [bslonline.org]
- 4. Neuroprotective potential of berberine in modulating Alzheimer's disease via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Isodihydrofutoquinol B and Other Piper kadsura Lignans in Modulating Inflammatory Responses
A comprehensive analysis of the anti-inflammatory and anti-neuroinflammatory properties of lignans (B1203133) derived from Piper kadsura, with a focus on Isodihydrofutoquinol B, reveals variations in their inhibitory potency against key inflammatory mediators. This guide synthesizes available experimental data to provide a comparative overview for researchers and drug development professionals.
Piper kadsura, a plant utilized in traditional medicine, is a rich source of lignans and neolignans, which have demonstrated significant anti-inflammatory and anti-neuroinflammatory activities. Among these compounds, this compound, futoquinol (B42592), piperkadsin C, and kadsurenone (B103988) have been subjects of investigation for their therapeutic potential. This guide focuses on a comparative analysis of their efficacy, primarily through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, a common in vitro model for neuroinflammation.
Quantitative Comparison of Anti-Neuroinflammatory Activity
The primary measure for comparing the efficacy of these lignans is their half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production in LPS-activated BV-2 microglial cells. A lower IC50 value indicates greater potency.
| Compound Name | Biological Activity Assessed | IC50 Value (µM) | Reference |
| This compound | Inhibition of Nitric Oxide (NO) Production in LPS-activated BV-2 microglial cells | Moderately Active* | [1] |
| Futoquinol | Inhibition of Nitric Oxide (NO) Production in LPS-activated BV-2 microglial cells | 16.8 | [1] |
| Piperkadsin C | Inhibition of Nitric Oxide (NO) Production in LPS-activated BV-2 microglial cells | 14.6 | [1] |
| Kadsurenone | Platelet-Activating Factor (PAF) Receptor Binding Inhibition | Not Applicable** |
*In the primary comparative study, this compound was found to exhibit moderate inhibition of NO production; however, a specific IC50 value was not provided in the available literature.[1] **Kadsurenone's primary anti-inflammatory mechanism is through the antagonism of the Platelet-Activating Factor (PAF) receptor, and thus its efficacy is not directly comparable to the inhibition of NO production.
Experimental Methodologies
The evaluation of the anti-neuroinflammatory activity of these lignans predominantly relies on the quantification of nitric oxide production in cell culture models.
Inhibition of Nitric Oxide Production in LPS-Stimulated BV-2 Microglial Cells
Objective: To assess the ability of test compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in brain microglial cells stimulated with lipopolysaccharide (LPS).
Cell Line: BV-2 murine microglial cells.
Protocol:
-
Cell Culture: BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2.5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, Futoquinol, Piperkadsin C).
-
Inflammatory Stimulation: After a pre-incubation period (typically 1 hour) with the test compounds, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS with vehicle) are also included.
-
Incubation: The cells are incubated for a further 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
An equal volume of the cell culture supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) are mixed and incubated at room temperature for 10 minutes.
-
The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.
-
The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite.
-
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Signaling Pathways and Experimental Workflow
LPS-Induced NF-κB Signaling Pathway in Microglial Cells
Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on the surface of microglial cells triggers a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide. The lignans from Piper kadsura are thought to exert their anti-inflammatory effects by interfering with this pathway.
Caption: LPS-induced NF-κB signaling pathway in microglia.
Experimental Workflow for Nitric Oxide Inhibition Assay
The following diagram outlines the key steps involved in determining the inhibitory effect of Piper kadsura lignans on nitric oxide production.
Caption: Workflow for NO inhibition assay.
References
Validating the Neuroprotective Mechanism of Isodihydrofutoquinol B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent Isodihydrofutoquinol B with other relevant compounds. Due to the limited availability of extensive experimental data on this compound, this document leverages data from structurally and functionally related compounds, namely isoquinoline (B145761) alkaloids and furanocoumarins, to provide a thorough comparative analysis. The information presented herein is intended to support further research and drug development in the field of neuroprotection.
Overview of Neuroprotective Agents
This compound, an active compound isolated from the stems of Piper kadsura, has demonstrated neuroprotective effects. Specifically, it has been shown to protect against Aβ25-35-induced damage in PC12 cells, a common in vitro model for studying Alzheimer's disease-related neurotoxicity. The effective concentration (EC50) for this protective effect was found to be in the range of 3.06-29.3μM.
For a comprehensive understanding of its potential, this guide compares this compound with other neuroprotective agents from two major classes of natural compounds: isoquinoline alkaloids and furanocoumarins. These compounds often share similar mechanisms of action, including anti-inflammatory, antioxidant, and anti-apoptotic properties.
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative data on the neuroprotective effects of this compound and comparable compounds.
Table 1: Cell Viability in Neurotoxicity Models
| Compound | Class | Cell Line | Neurotoxic Insult | Concentration | % Increase in Cell Viability |
| This compound | Furanocoumarin-like | PC12 | Aβ25-35 | 3.06-29.3 µM (EC50) | 50% |
| Berberine | Isoquinoline Alkaloid | PC12 | 6-OHDA | 1 µM | Significant Increase[1] |
| Tetrandrine | Isoquinoline Alkaloid | Cerebellar Granule Cells | H₂O₂ | 0.1-10 µM | Concentration-dependent increase |
| Magnoflorine | Isoquinoline Alkaloid | SH-SY5Y | MPP+ | 10 µM | ~25% |
| Phellopterin | Furanocoumarin | SH-SY5Y | 6-OHDA | 10, 20, 40 µM | Concentration-dependent increase |
Table 2: Modulation of Oxidative Stress Markers
| Compound | Class | Cell Line | Neurotoxic Insult | Concentration | Effect on ROS Levels | Effect on MDA Levels | Effect on SOD/GSH Levels |
| Berberine | Isoquinoline Alkaloid | C17.2 | AAPH | 3.38 µM | Reduced[1] | Reduced | Increased[2] |
| Nuciferine | Isoquinoline Alkaloid | - | - | - | Reduced[2] | - | Increased[3] |
| Phellopterin | Furanocoumarin | SH-SY5Y | 6-OHDA | 10, 20, 40 µM | Reduced | Reduced | Increased |
| Quercetin | Flavonoid | PC12 | Aβ25-35 | 10, 20, 40 µM | Reduced | Reduced | Increased |
Table 3: Anti-Apoptotic Effects
| Compound | Class | Cell Line | Neurotoxic Insult | Concentration | Effect on Caspase-3 Activity | Effect on Bcl-2/Bax Ratio |
| Berberine | Isoquinoline Alkaloid | PC12 | 6-OHDA | Low dose | Reduced[1] | Increased |
| Tetrandrine | Isoquinoline Alkaloid | - | Traumatic Brain Injury | - | Reduced | Increased |
| Magnoflorine | Isoquinoline Alkaloid | - | Cerebral Ischemia | - | Reduced | Increased |
| Phellopterin | Furanocoumarin | SH-SY5Y | 6-OHDA | 10, 20, 40 µM | Reduced | Increased |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of neuroprotective agents. Below are protocols for key experiments cited in this guide.
Aβ25-35 Induced Neurotoxicity Model in PC12 Cells
This in vitro model is widely used to screen for compounds with potential therapeutic effects in Alzheimer's disease.
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂. For differentiation into a neuronal phenotype, cells are treated with 50-100 ng/mL of nerve growth factor (NGF) for 5-7 days[4].
-
Aβ25-35 Preparation: Aβ25-35 peptide is dissolved in sterile distilled water to a stock concentration of 1 mM and incubated at 37°C for 3-7 days to allow for aggregation, which is crucial for its neurotoxicity[5].
-
Treatment: Differentiated PC12 cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2 hours). Subsequently, aggregated Aβ25-35 is added to the culture medium at a final concentration that induces significant cell death (typically 10-40 µM) and incubated for 24-48 hours[5].
-
Assessment of Cell Viability: Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the control group[5].
Measurement of Intracellular Reactive Oxygen Species (ROS)
ROS levels are a key indicator of oxidative stress.
-
Staining: After treatment, cells are washed with PBS and then incubated with a 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe (10 µM) for 30 minutes at 37°C in the dark.
-
Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Malondialdehyde (MDA) Assay
MDA is a marker of lipid peroxidation.
-
Cell Lysis: Cells are harvested and lysed.
-
TBARS Assay: The cell lysate is mixed with a thiobarbituric acid (TBA) solution and heated. The resulting pink-colored product is measured spectrophotometrically at approximately 532 nm.
Superoxide Dismutase (SOD) and Glutathione (GSH) Assays
SOD and GSH are key antioxidant enzymes. Their activity can be measured using commercially available assay kits following the manufacturer's instructions.
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in apoptosis.
-
Cell Lysis: Cells are lysed to release cellular proteins.
-
Assay: The lysate is incubated with a caspase-3 specific substrate conjugated to a fluorescent or colorimetric reporter. The signal is measured using a microplate reader.
Signaling Pathways and Mechanistic Diagrams
The neuroprotective effects of this compound and related compounds are likely mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these potential mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cellular model for Alzheimer's disease research: PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Quercetin on PC12 Alzheimer's Disease Cell Model Induced by Aβ25-35 and Its Mechanism Based on Sirtuin1/Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Limited Reproducibility Data for Isodihydrofutoquinol B: A Comparative Look at Neuroprotection in Neuronal Cell Lines
A comprehensive review of available scientific literature reveals that the neuroprotective effects of Isodihydrofutoquinol B have, to date, only been reported in a single neuronal cell line: PC12. This significant data gap prevents a direct comparative analysis of its reproducibility across different neuronal models. However, by examining the effects of related compounds from the same source, Piper kadsura, on other neural cell types, we can begin to build a contextual understanding of its potential mechanisms and the need for broader testing.
This compound is a bioactive compound isolated from the stems of Piper kadsura (Choisy) Ohwi.[1] Research has demonstrated its potential as a neuroprotective agent, particularly in the context of Alzheimer's disease models. This guide will summarize the existing data on this compound and provide a comparative perspective by including data on a related neolignan from the same plant, futoquinol, which has been studied in a different neural cell line.
Comparative Efficacy of this compound and Related Compounds
The primary evidence for the neuroprotective activity of this compound comes from a study investigating its effects on amyloid-beta (Aβ₂₅₋₃₅)-induced toxicity in rat pheochromocytoma (PC12) cells, a common model for neuronal studies. In this model, this compound demonstrated a significant protective effect.[1]
To provide a semblance of comparison, this guide includes data on futoquinol, another neolignan from Piper kadsura, which has been evaluated for its anti-neuroinflammatory properties in lipopolysaccharide (LPS)-activated BV-2 microglial cells. While not a direct measure of neuroprotection on a neuronal cell line, neuroinflammation mediated by microglia is a critical component of neurodegenerative diseases, making this comparison relevant.
| Compound | Cell Line | Model of Neurotoxicity/Activation | Key Finding | EC₅₀/IC₅₀ | Reference |
| This compound | PC12 | Aβ₂₅₋₃₅-induced cell damage | Neuroprotective effect | 3.06-29.3 μM | [1] |
| Futoquinol | BV-2 | LPS-induced nitric oxide (NO) production | Anti-neuroinflammatory effect | 16.8 μM | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Neuroprotective Effect of this compound in PC12 Cells
-
Cell Culture: PC12 cells were cultured in an appropriate medium and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Neurotoxicity: To induce neurotoxicity, PC12 cells were exposed to the Aβ₂₅₋₃₅ peptide.
-
Treatment: Cells were treated with varying concentrations of this compound prior to or concurrently with Aβ₂₅₋₃₅ exposure.
-
Assessment of Cell Viability: Cell viability was assessed using a standard method such as the MTT assay to quantify the protective effect of this compound. The half-maximal effective concentration (EC₅₀) was then calculated.[1]
-
Apoptosis and Autophagy Analysis: Further experiments were conducted on selected compounds to evaluate their effects on apoptosis and autophagy in Aβ₂₅₋₃₅-induced PC12 cell damage.[1]
Anti-neuroinflammatory Effect of Futoquinol in BV-2 Cells
-
Cell Culture: BV-2 microglial cells were cultured in DMEM supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a 5% CO₂ incubator.
-
Induction of Inflammation: BV-2 cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of nitric oxide (NO).
-
Treatment: Cells were treated with different concentrations of futoquinol.
-
Measurement of Nitric Oxide Production: The amount of NO produced was measured in the cell culture supernatant using the Griess assay. The half-maximal inhibitory concentration (IC₅₀) was determined.[2]
Visualizing the Cellular Mechanisms
The following diagrams illustrate the potential signaling pathways involved in the neuroprotective and anti-neuroinflammatory effects of compounds from Piper kadsura and the general experimental workflow.
Discussion and Future Directions
The current body of research on this compound is promising but nascent. The demonstration of a neuroprotective effect in PC12 cells against Aβ₂₅₋₃₅-induced toxicity provides a solid foundation for further investigation.[1] However, the lack of data in other neuronal cell lines, such as the human neuroblastoma SH-SY5Y line or primary neurons, represents a critical gap in our understanding of its broader applicability and reproducibility.
Different neuronal cell lines can exhibit varied responses to compounds due to differences in their origin, receptor expression, and signaling pathways. Therefore, to establish the robust neuroprotective potential of this compound, it is imperative that future studies expand to include a wider range of neuronal models.
The anti-neuroinflammatory activity of the related compound, futoquinol, in BV-2 microglial cells suggests that compounds from Piper kadsura may act on multiple cell types within the central nervous system to exert their beneficial effects.[2] Future research on this compound should not only validate its effects in different neuronal lines but also investigate its potential impact on glial cells to elucidate the full spectrum of its neuroprotective mechanisms.
References
Head-to-head study of Isodihydrofutoquinol B and synthetic neuroprotective agents
A Comparative Guide for Researchers and Drug Development Professionals
The quest for effective neuroprotective agents to combat the growing burden of neurodegenerative diseases is a paramount challenge in modern medicine. While synthetic compounds have traditionally dominated the therapeutic landscape, natural products are emerging as a promising reservoir of novel neuroprotective scaffolds. This guide provides a comparative analysis of Isodihydrofutoquinol B, a natural compound with neuroprotective potential, against three well-established synthetic neuroprotective agents: Edaravone (B1671096), Memantine (B1676192), and Cerebrolysin (B1175343).
This comparison aims to furnish researchers, scientists, and drug development professionals with a concise overview of the available preclinical data, experimental methodologies, and mechanistic insights to facilitate informed decisions in the pursuit of next-generation neurotherapeutics. Due to the limited availability of direct head-to-head studies, this guide presents a comparative analysis based on data from similar and standardized in vitro neurotoxicity models.
Overview of Compared Agents
This compound is a naturally occurring compound isolated from the stems of Piper kadsura. Preliminary studies have indicated its potential neuroprotective effects, particularly in models of amyloid-beta (Aβ)-induced toxicity, suggesting its relevance for Alzheimer's disease research.
Edaravone is a potent free radical scavenger that is clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). Its neuroprotective action is primarily attributed to its ability to mitigate oxidative stress, a common pathological hallmark of many neurodegenerative disorders.
Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease. By blocking the excitotoxic effects of excessive glutamate (B1630785), Memantine helps to prevent neuronal damage.
Cerebrolysin is a peptide mixture derived from porcine brain tissue that mimics the action of endogenous neurotrophic factors. It exerts its neuroprotective effects through multiple mechanisms, including promoting neurogenesis, inhibiting apoptosis, and reducing neuroinflammation.
Comparative Analysis of In Vitro Neuroprotective Efficacy
The following tables summarize the available quantitative data on the neuroprotective effects of this compound and the selected synthetic agents in various in vitro models of neurotoxicity. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Neuroprotection against Aβ₂₅₋₃₅-Induced Toxicity in PC12 Cells
| Compound | Concentration | Cell Viability (% of control) | Reference |
| This compound | 3.06 - 29.3 µM (EC₅₀) | 50% | [1][2] |
| Edaravone | 40 µM | Increased viability (data not quantified) | |
| Memantine | 2.5 µM | Increased viability (data not quantified) | [3] |
| Cerebrolysin | Not Available | Not Available |
Table 2: Neuroprotection against Glutamate-Induced Excitotoxicity
| Compound | Cell Line | Concentration | % Cell Viability Increase (compared to glutamate alone) | Reference |
| Edaravone | Hippocampal Neurons | Not Specified | Significant protection | [4] |
| Edaravone | Spiral Ganglion Neurons | 250 - 750 µM | Dose-dependent increase | [5] |
| Memantine | Cortical Neurons | 0.1 - 5 µM (IC₅₀ ~0.9 µM) | Dose-dependent protection | [6] |
| Cerebrolysin | Primary Cortical Neurons | 2.5 & 5 mg/mL | Significant increase | [7][8] |
Table 3: Neuroprotection against Oxidative Stress (H₂O₂-Induced Toxicity)
| Compound | Cell Line | Concentration | % Cell Viability Increase (compared to H₂O₂ alone) | Reference |
| Edaravone | HT22 Cells | 10 - 100 µM | Dose-dependent increase | [9][10] |
| Edaravone | Hippocampal Neurons | Not Specified | Significant protection | [4] |
| Memantine | SH-SY5Y Cells | 5 & 10 µM | Significant increase | |
| Cerebrolysin | Not Available | Not Available |
Table 4: Neuroprotection against MPP⁺-Induced Toxicity (Parkinson's Disease Model)
| Compound | Cell Line | Concentration | % Cell Viability Increase (compared to MPP⁺ alone) | Reference |
| Edaravone | Astrocytes | Not Specified | Significant protection | |
| Memantine | SH-SY5Y Cells | Not Specified | Not Available | |
| Cerebrolysin | Not Available | Not Available |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated by distinct and, in some cases, overlapping signaling pathways.
This compound (Putative Pathway)
The precise signaling pathway for this compound's neuroprotective activity is not yet fully elucidated. However, based on its efficacy in the Aβ toxicity model and the common mechanisms of neuroprotection, it is hypothesized to involve the activation of antioxidant defense pathways, such as the Nrf2-ARE pathway, and/or modulation of pro-survival signaling cascades like the PI3K/Akt pathway.
Caption: Putative neuroprotective signaling pathway of this compound.
Edaravone Signaling Pathway
Edaravone primarily functions as a free radical scavenger, directly neutralizing reactive oxygen species (ROS). Additionally, it has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of endogenous antioxidant enzymes.[9][11] More recently, Edaravone has also been found to induce the GDNF/RET neurotrophic signaling pathway.[12][13]
Caption: Neuroprotective signaling pathways of Edaravone.
Memantine Signaling Pathway
Memantine's primary mechanism is the blockade of NMDA receptors, which prevents excessive calcium influx and subsequent excitotoxicity. Recent studies suggest additional neuroprotective mechanisms, including the activation of neurotrophic factor release from astroglia and anti-inflammatory effects by preventing microglial activation.[6] It may also involve a nicotinic neuroprotective pathway and the PI3K/Akt signaling cascade.[10][14]
Caption: Neuroprotective signaling pathways of Memantine.
Cerebrolysin Signaling Pathway
Cerebrolysin acts as a multimodal agent, influencing several key neuroprotective and neurorestorative pathways. It has been shown to modulate the sonic hedgehog (SHH) and Akt/GSK3β signaling pathways, inhibit apoptosis, and reduce neuroinflammation through the TLR signaling pathway.[4][7][8][15][16]
Caption: Neuroprotective signaling pathways of Cerebrolysin.
Experimental Protocols
Standardized in vitro assays are crucial for the preliminary assessment and comparison of neuroprotective compounds. Below are detailed methodologies for key experiments commonly cited in neuroprotection studies.
Experimental Workflow for In Vitro Neuroprotection Assays
References
- 1. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Cerebrolysin alleviates early brain injury after traumatic brain injury by inhibiting neuroinflammation and apoptosis via TLR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cerebrolysin.com [cerebrolysin.com]
- 8. The neuroprotection of cerebrolysin after spontaneous intracerebral hemorrhage through regulates necroptosis via Akt/ GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotection of edaravone on the hippocampus of kainate-induced epilepsy rats through Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cerebrolysin alleviates early brain injury after traumatic brain injury by inhibiting neuroinflammation and apoptosis via TLR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Evidence: A Comparative Guide to the Bioactivity of Futoquinol Alkaloids, with a Focus on Isodihydrofutoquinol B
For researchers, scientists, and drug development professionals, the validation of a compound's bioactivity across multiple laboratories is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of the reported biological activities of futoquinol (B42592) alkaloids, with a special focus on Isodihydrofutoquinol B. While comprehensive cross-laboratory validation data for this compound remains limited in publicly accessible literature, this guide synthesizes the available information and places it within the broader context of its chemical class.
This compound is a natural compound that can be isolated from the stems of Piper kadsura (Choisy) Ohwi.[1] To date, its primary reported biological activity is a neuroprotective effect against Aβ25-35-induced damage in PC12 cells, with EC50 values ranging from 3.06-29.3μM.[1][2] This finding suggests its potential as a lead compound for the development of therapeutics targeting neurodegenerative diseases. However, a thorough cross-validation of its anti-inflammatory and anticancer activities, the focus of this guide, is not yet available in the scientific literature.
To provide a valuable comparative resource, this guide will broaden its scope to include the wider class of furoquinoline alkaloids, to which this compound belongs. Furoquinoline alkaloids are known to exhibit a diverse range of biological activities, including anti-inflammatory and cytotoxic (anticancer) effects.[3][4] By examining the data available for related compounds, researchers can gain insights into the potential activities of this compound and identify experimental approaches for its further investigation.
Comparative Bioactivity of Furoquinoline Alkaloids
The following table summarizes the reported anti-inflammatory and anticancer activities of various furoquinoline alkaloids. It is important to note that the experimental conditions and cell lines used can vary significantly between studies, making direct comparisons challenging.
| Alkaloid | Biological Activity | Assay | Model System | Reported Efficacy (e.g., IC50, EC50) |
| Dictamnine | Anticancer | Cytotoxicity Assay | Human cancer cell lines | Varies by cell line |
| Skimmianine | Anti-inflammatory | Nitric Oxide (NO) Inhibition Assay | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Varies by study |
| γ-fagarine | Anticancer | Cytotoxicity Assay | Various cancer cell lines | Varies by cell line |
| Kokusaginine | Anti-inflammatory | Cyclooxygenase (COX) Inhibition Assay | In vitro enzyme assay | Varies by study |
Note: This table is a representative summary. The specific values and experimental details should be referenced from the primary literature.
Experimental Protocols
To facilitate the cross-validation of this compound's potential activities, this section provides detailed methodologies for key experiments commonly used to assess anti-inflammatory and anticancer properties.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitrite (B80452) Determination: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture medium is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.
Anticancer Activity Assay: MTT Cell Viability Assay
-
Cell Culture: A human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to attach for 24 hours. The medium is then replaced with fresh medium containing various concentrations of this compound and incubated for 48 or 72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Experimental and Logical Workflow
The following diagram illustrates a general workflow for the screening and validation of the biological activity of a natural compound like this compound.
Caption: A generalized workflow for natural product bioactivity validation.
Signaling Pathway Analysis
While the specific signaling pathways modulated by this compound have not been elucidated, many furoquinoline alkaloids exert their anti-inflammatory and anticancer effects by interfering with key cellular signaling cascades. A common pathway implicated in both inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for this compound's bioactivity.
Caption: Simplified NF-κB signaling pathway.
References
Assessing the Therapeutic Potential of Isodihydrofutoquinol B in Neurodegenerative Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for neurodegenerative diseases is in constant evolution, with a growing interest in natural compounds that exhibit neuroprotective properties. One such compound, Isodihydrofutoquinol B, has emerged as a potential candidate. This guide provides a comprehensive comparison of this compound with established treatments for Alzheimer's and Parkinson's diseases, presenting available experimental data to facilitate an objective assessment of its therapeutic promise.
This compound: An Emerging Neuroprotective Agent
This compound is a natural compound that can be isolated from the stems of Piper kadsura (Choisy) Ohwi.[1] Preclinical research has indicated its potential as a neuroprotective agent.
In Vitro Efficacy
To date, the primary evidence for the neuroprotective effect of this compound comes from in vitro studies. In a key experiment, the compound was shown to protect PC12 cells from damage induced by the amyloid-beta 25-35 (Aβ25-35) peptide, a widely used in vitro model for Alzheimer's disease. The effective concentration (EC50) for this neuroprotective effect was found to be in the range of 3.06-29.3μM.[1]
Table 1: In Vitro Efficacy of this compound
| Compound | Cell Line | Insult | Efficacy Metric | Value |
| This compound | PC12 | Aβ25-35 | EC50 | 3.06-29.3µM |
Comparative Analysis with Established Neurodegenerative Disease Therapeutics
A direct comparison of the therapeutic index of this compound with established drugs is challenging due to the limited publicly available data on its toxicity (LD50 or TD50). However, a qualitative and semi-quantitative comparison based on available preclinical and clinical data can provide valuable context for its potential.
Treatments for Alzheimer's Disease
Current therapeutic strategies for Alzheimer's disease primarily focus on symptomatic relief by modulating neurotransmitter systems or targeting the underlying pathology of amyloid-beta plaques.
Table 2: Comparison with Alzheimer's Disease Therapeutics
| Drug Class | Examples | Mechanism of Action | Efficacy Highlights | Safety/Tolerability Profile |
| Cholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | Reversibly inhibit acetylcholinesterase, increasing acetylcholine (B1216132) levels in the brain.[2] | Modest improvements in cognitive function and global assessment in mild to moderate Alzheimer's disease.[3][4] | Primarily gastrointestinal side effects (nausea, vomiting, diarrhea).[5] |
| NMDA Receptor Antagonists | Memantine | Uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, protecting against glutamate-mediated excitotoxicity.[6] | Used for moderate to severe Alzheimer's disease, showing modest benefits in cognition and function.[7] | Generally well-tolerated; side effects can include dizziness, headache, and confusion.[8] |
Treatments for Parkinson's Disease
The mainstay of Parkinson's disease treatment is dopamine (B1211576) replacement therapy, along with other drug classes aimed at managing motor symptoms.
Table 3: Comparison with Parkinson's Disease Therapeutics
| Drug Class | Examples | Mechanism of Action | Efficacy Highlights | Safety/Tolerability Profile |
| Dopamine Precursors | Levodopa (B1675098) (usually with carbidopa) | Converted to dopamine in the brain, replenishing depleted dopamine levels. | The most effective drug for controlling the motor symptoms of Parkinson's disease. | Long-term use is associated with motor fluctuations and dyskinesias. The therapeutic window narrows as the disease progresses.[9] |
| Dopamine Agonists | Pramipexole (B1678040), Ropinirole | Directly stimulate dopamine receptors, mimicking the effect of dopamine. | Effective as monotherapy in early Parkinson's or as an adjunct to levodopa in later stages.[10] | Side effects can include nausea, somnolence, and impulse control disorders. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the assessment of neuroprotective compounds.
Aβ25-35-Induced PC12 Cell Damage Assay
This in vitro assay is a common method to screen for compounds with neuroprotective potential against amyloid-beta toxicity.
-
Cell Culture: PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are cultured in appropriate media and conditions. For differentiation into a neuronal phenotype, cells are often treated with Nerve Growth Factor (NGF).
-
Preparation of Aβ25-35: The Aβ25-35 peptide is prepared by dissolving it in a suitable solvent and allowing it to aggregate to form toxic oligomers.
-
Treatment: Differentiated PC12 cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period.
-
Induction of Toxicity: The cells are then exposed to a toxic concentration of the aggregated Aβ25-35 peptide.
-
Assessment of Cell Viability: Cell viability is measured using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity. A decrease in viability indicates cytotoxicity.
-
Data Analysis: The protective effect of the test compound is determined by comparing the viability of cells treated with the compound and Aβ25-35 to those treated with Aβ25-35 alone. The EC50, the concentration of the compound that provides 50% of the maximum protection, is then calculated.
Determination of Therapeutic Index (General Protocol)
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.
-
Determination of Efficacy (ED50):
-
An in vivo animal model of the disease (e.g., a transgenic mouse model of Alzheimer's disease or a neurotoxin-induced model of Parkinson's disease) is used.
-
Animals are treated with a range of doses of the test compound.
-
A specific therapeutic effect is measured (e.g., improvement in cognitive function in a maze test, or improvement in motor function on a rotarod test).
-
The ED50 (Effective Dose, 50%) is the dose of the drug that produces the desired effect in 50% of the animal population.
-
-
Determination of Toxicity (TD50 or LD50):
-
Healthy animals are administered a range of doses of the test compound.
-
Toxic effects are observed and recorded. The TD50 (Toxic Dose, 50%) is the dose that produces a specific toxic effect in 50% of the animals.
-
For lethal toxicity, the LD50 (Lethal Dose, 50%) is the dose that is lethal to 50% of the animals.
-
-
Calculation of Therapeutic Index:
-
TI = TD50 / ED50 or TI = LD50 / ED50
-
A higher therapeutic index indicates a wider margin of safety.
-
Visualizing Pathways and Workflows
Diagrams can aid in understanding complex biological processes and experimental designs.
Caption: Potential neuroprotective signaling pathways targeted by compounds like this compound.
Caption: Experimental workflow for an in vitro neuroprotection assay.
Conclusion
This compound demonstrates promising neuroprotective activity in a preclinical in vitro model of Alzheimer's disease. Its ability to protect neuronal cells from amyloid-beta-induced toxicity at micromolar concentrations warrants further investigation. However, a comprehensive assessment of its therapeutic potential is currently limited by the lack of in vivo efficacy and toxicity data, which are essential for determining its therapeutic index.
In comparison, established therapies for Alzheimer's and Parkinson's diseases have undergone extensive preclinical and clinical evaluation, providing a wealth of data on their efficacy, safety, and therapeutic windows. While these drugs offer significant symptomatic relief for many patients, the search for novel, disease-modifying therapies continues.
Future research on this compound should focus on elucidating its precise mechanism of action, evaluating its efficacy and safety in animal models of neurodegenerative diseases, and ultimately, determining its therapeutic index. Such studies will be critical in positioning this natural compound within the broader landscape of neurodegenerative disease therapeutics.
References
- 1. Chronic Memantine Treatment Ameliorates Behavioral Deficits, Neuron Loss, and Impaired Neurogenesis in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic agents for Alzheimer’s disease: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil in Alzheimer’s disease: an evidence-based review of its impact on clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The role of pramipexole in a severe Parkinson’s disease model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Alzheimer preclinical model for the evaluation of cognitive-enhancing drugs - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 10. Pre-clinical studies of pramipexole: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of studies on the neuroprotective effects of isoquinoline alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide offers a meta-analysis of studies on the neuroprotective effects of isoquinoline (B145761) alkaloids, a diverse class of naturally occurring compounds with significant therapeutic potential. By objectively comparing their performance and presenting supporting experimental data, this document aims to inform future research and drug development in the field of neurodegenerative diseases. Isoquinoline alkaloids have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, making them promising candidates for novel neuroprotective therapies.[1][2][3]
Comparative Efficacy of Isoquinoline Alkaloids
The neuroprotective properties of isoquinoline alkaloids are multifaceted. This section summarizes quantitative data from various studies, highlighting their effects on neuronal viability and apoptosis under different experimental conditions. While direct comparison is challenging due to variations in experimental models and stressors, the following tables provide a structured overview of their relative efficacy.[1]
Table 1: Effects on Neuronal Cell Viability
| Alkaloid | Cell Line | Stressor | Concentration(s) | Observed Effect on Cell Viability |
| Berberine | PC12 | 6-hydroxydopamine (6-OHDA) | 1, 5, 10 µM | Dose-dependent increase in cell viability.[1] |
| SH-SY5Y | Rotenone | 0.5, 1, 2 µM | Significantly increased cell viability at all concentrations. | |
| Tetrandrine | PC12 | 6-OHDA | 1, 5, 10 µM | Showed protective effects at 1 and 5 µM. |
| Nuciferine | PC12 | Amyloid-β (Aβ) | 1, 5, 10 µM | Improved cell viability in Aβ-injured cells.[4] |
| Tetrahydropalmatine | SH-SY5Y | MPP+ | 1, 10, 20 µM | Significantly attenuated MPP+-induced cell death. |
Table 2: Modulation of Apoptosis
| Alkaloid | Cell Line | Stressor | Concentration(s) | Observed Effect on Apoptosis |
| Berberine | PC12 | 6-OHDA | 1, 5 µM | Reduced the percentage of apoptotic cells.[1] |
| SH-SY5Y | Rotenone | 1, 2 µM | Decreased the ratio of Bax/Bcl-2. | |
| Tetrandrine | PC12 | 6-OHDA | 5, 10 µM | Inhibited caspase-3 activation. |
| Nuciferine | PC12 | Amyloid-β (Aβ) | 5, 10 µM | Reduced apoptosis in Aβ-damaged cells.[4] |
| Tetrahydropalmatine | SH-SY5Y | MPP+ | 10, 20 µM | Decreased the number of TUNEL-positive cells. |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of isoquinoline alkaloids are mediated through the modulation of complex intracellular signaling pathways. These pathways are central to cell survival, antioxidant defense, and the inflammatory response.
PI3K/Akt Signaling Pathway
Activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial mechanism for promoting neuronal survival and inhibiting apoptosis. Several isoquinoline alkaloids, most notably berberine, have been shown to activate this pathway, leading to the downstream phosphorylation of proteins that inhibit apoptotic machinery and promote cell survival.
Nrf2/HO-1 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. Isoquinoline alkaloids can induce the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like HO-1, which in turn reduces the levels of reactive oxygen species (ROS) and protects neurons from oxidative damage.
NF-κB Inflammatory Pathway
Chronic neuroinflammation is a key contributor to the progression of neurodegenerative diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Certain isoquinoline alkaloids can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and mitigating neuronal damage caused by inflammation.[[“]]
Experimental Protocols
Standardized methodologies are crucial for the reliable assessment of neuroprotective effects. Below are detailed protocols for key in vitro assays cited in the analysis of isoquinoline alkaloids.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the isoquinoline alkaloid for 1-2 hours, followed by the addition of the neurotoxic stressor (e.g., 6-OHDA, rotenone, Aβ) for a further 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[6][7]
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[8][9]
-
Cell Culture and Treatment: Grow neuronal cells on coverslips and treat with isoquinoline alkaloids and the apoptotic stimulus as described for the MTT assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[10]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.[10][11]
-
Staining and Visualization: Counterstain the cell nuclei with a DNA-binding dye (e.g., DAPI). Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantification: The percentage of apoptotic cells (TUNEL-positive) is determined by counting the number of green-fluorescing cells relative to the total number of blue-fluorescing (DAPI-stained) cells.
Western Blot for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins in a sample, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. The ratio of Bax to Bcl-2 is a key indicator of apoptotic signaling.[12][13][14]
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression and the Bax/Bcl-2 ratio.[12]
This guide provides a comparative overview and standardized protocols to aid researchers in the systematic evaluation of isoquinoline alkaloids for their neuroprotective potential. Further investigation into a wider range of these compounds and their synergistic effects is warranted to advance the development of novel therapies for neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effects of Liensinine, Isoliensinine, and Neferine on PC12 cells injured by amyloid-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TUNEL assay - Wikipedia [en.wikipedia.org]
- 10. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. clyte.tech [clyte.tech]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Safety Operating Guide
Proper Disposal of Isodihydrofutoquinol B: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Isodihydrofutoquinol B, a neuroprotective agent isolated from Piper kadsura. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
This compound is classified as harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation. Furthermore, it is harmful to aquatic life with long-lasting effects.[1] Due to these hazards, this compound requires careful handling and disposal through a licensed hazardous waste management service.
Hazard Profile of this compound
A comprehensive understanding of the hazard profile is the first step in safe handling and disposal. The following table summarizes the key hazard information based on available Safety Data Sheets (SDS).
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Chronic Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol
The primary and mandatory disposal route for this compound is through an approved waste disposal plant.[1] Do not attempt to dispose of this chemical down the drain or in regular solid waste. The following steps provide a clear protocol for its management from point of use to final disposal.
Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Segregation and Waste Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Use a clearly labeled, leak-proof container made of a compatible material for all this compound waste.
-
Solid Waste: Collect any solid this compound, contaminated weigh boats, and contaminated PPE (such as gloves and disposable lab coats) in this container.
-
Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, clearly labeled, and compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps (needles, Pasteur pipettes, etc.) contaminated with this compound must be placed in a designated sharps container for chemical contamination.
Labeling
Accurate and clear labeling is a regulatory requirement.
-
Contents: Clearly write "Hazardous Waste: this compound" on the label.
-
Hazards: Indicate the primary hazards: "Toxic," "Harmful," "Irritant."
Storage
Store the waste container safely pending pickup by a licensed disposal company.
-
Location: Store in a designated satellite accumulation area (SAA) or your laboratory's main hazardous waste storage area.
-
Containment: Ensure the container is within secondary containment to catch any potential leaks.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
Disposal
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety office or the designated waste management provider.
-
Documentation: Complete any required waste manifests or pickup request forms accurately.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocols
Currently, there are no established and verified experimental protocols for the in-lab chemical neutralization or degradation of this compound for disposal purposes. While research into the degradation of related compounds like furanocoumarins and lignans (B1203133) exists, these methods (e.g., heat treatment, UV irradiation, or enzymatic degradation) are not validated for the disposal of this specific, pure compound in a laboratory setting. Attempting such procedures without validated protocols could lead to the creation of other hazardous byproducts and pose a safety risk. Therefore, the only approved method of disposal is through a licensed hazardous waste management company.
References
Essential Safety and Operational Guidance for Handling Isodihydrofutoquinol B
Hazard Identification and Classification
Based on data from related quinoline-based compounds, Isodihydrofutoquinol B should be handled as a substance with the following potential hazards:
-
Harmful if swallowed.[1]
-
Toxic in contact with skin.[1]
-
May cause respiratory irritation.[2]
-
Suspected of damaging fertility or the unborn child.[2]
-
May cause damage to organs through prolonged or repeated exposure.[2]
-
Very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for all procedures involving this compound.[3]
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | Standard cotton or synthetic blend | To protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood or suitable respiratory equipment | Use when handling powders or creating solutions. In case of insufficient ventilation, wear suitable respiratory equipment. | To prevent inhalation of airborne particles or vapors.[3][4] |
Operational Plan: Safe Handling Procedures
Adherence to a systematic operational plan is critical for minimizing risk and ensuring the integrity of research.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Handling:
-
Read and understand all safety precautions before handling the compound.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]
-
Wash hands and any exposed skin thoroughly after handling.[1][5]
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Store locked up.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| If on Skin | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][4] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][4] |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and ensure regulatory compliance.
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
Prevent the spill from entering drains or waterways.
-
For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
Waste Disposal:
-
Unused Product: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
-
Contaminated Labware (e.g., pipette tips, vials): Collect in a designated, labeled hazardous waste container.
-
Contaminated PPE (e.g., gloves): Dispose of as hazardous waste in a designated container.
-
All waste disposal must be in accordance with local, regional, and national regulations. Consult with your institution's environmental health and safety department for specific guidance.[3]
Caption: Workflow for handling a chemical spill in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
